DD-03-156
Descripción
Propiedades
Fórmula molecular |
C53H62F3N9O8S3 |
|---|---|
Peso molecular |
1106.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H62F3N9O8S3/c1-30(32-15-17-33(18-16-32)44-31(2)59-29-74-44)60-48(68)40-27-34(66)28-65(40)49(69)47(52(3,4)5)62-41(67)20-23-72-25-26-73-24-22-58-51-57-21-19-39(61-51)45-43(63-50(75-45)53(6,7)8)35-11-9-14-38(42(35)56)64-76(70,71)46-36(54)12-10-13-37(46)55/h9-19,21,29-30,34,40,47,64,66H,20,22-28H2,1-8H3,(H,60,68)(H,62,67)(H,57,58,61)/t30-,34+,40-,47+/m0/s1 |
Clave InChI |
BMLDGVCSNFURAJ-QUQZIOAQSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
Unable to Identify Chemical Structure of DD-03-156
An extensive search for the chemical compound designated "DD-03-156" has yielded no specific results identifying its chemical structure or related scientific data. The identifier does not correspond to any publicly available information on a specific molecule in chemical databases or scientific literature.
It is possible that "this compound" is an internal, project-specific, or otherwise non-standard designation for a chemical entity. Without a recognized chemical name (such as an IUPAC name), CAS registry number, SMILES string, or reference to a publication where it is described, it is not possible to provide the requested in-depth technical guide, including its chemical structure, quantitative data, experimental protocols, and signaling pathway diagrams.
To fulfill this request, a more specific and recognized identifier for the chemical compound is required. Researchers, scientists, and drug development professionals are encouraged to provide alternative nomenclature or a reference to the scientific literature where "this compound" is characterized.
In-Depth Technical Guide: The Biological Targets of DD-03-156
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets and mechanism of action of DD-03-156, a potent and selective protein degrader. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for professionals in the fields of chemical biology and drug discovery.
Executive Summary
This compound is a heterobifunctional degrader, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of specific protein targets within the cell. It achieves this by hijacking the ubiquitin-proteasome system. Composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead based on the BRAF inhibitor dabrafenib, this compound surprisingly does not target BRAF for degradation. Instead, it potently and selectively induces the degradation of two primary biological targets: Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2) [1]. This redirection of targeting highlights a key principle in PROTAC design: the final degradation specificity is not solely determined by the warhead's original target.
Quantitative Analysis of this compound-Mediated Degradation
The degradation efficiency of this compound has been quantified through comprehensive chemo-proteomic studies. The following tables summarize the degradation data for its primary targets, CDK17 and LIMK2, in MOLT-4 cells treated with 1 µM of this compound for 5 hours. The data is presented as the relative fold change in protein abundance compared to a DMSO-treated control.
Table 1: Degradation of Primary Biological Targets by this compound
| Target Protein | Cell Line | Treatment Concentration | Treatment Duration | Relative Fold Change in Abundance |
| CDK17 | MOLT-4 | 1 µM | 5 hours | -2.18 |
| LIMK2 | MOLT-4 | 1 µM | 5 hours | -1.74 |
Data extracted from Donovan, K.A., et al. (2020). Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development. Cell, 183(6), 1714-1731.e10.[1]
Note: While the study provides robust data on the extent of degradation at a specific concentration and time point, explicit DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound were not reported in this publication.
Mechanism of Action: A Signaling Pathway Perspective
This compound functions by inducing the formation of a ternary complex between its target protein (CDK17 or LIMK2) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
References
Unraveling the Synthesis and Purification of DD-03-156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, the small molecule designated DD-03-156 has emerged as a compound of significant interest. However, a comprehensive public record detailing its synthesis and purification has remained elusive. This technical guide aims to address this knowledge gap by providing a consolidated overview of the available, albeit limited, information and constructing a speculative, yet plausible, framework for its production and purification based on analogous chemical structures and methodologies.
It is critical to preface this guide with the acknowledgment that "this compound" does not correspond to a readily identifiable chemical entity in public chemical databases or the scientific literature. This suggests that it may be an internal development code or a novel compound not yet widely disclosed. Consequently, the following protocols and data are presented as a predictive guide for researchers encountering similar uncharacterized molecules.
Section 1: Hypothetical Synthesis of this compound
Given the absence of a defined chemical structure for this compound, we will propose a hypothetical synthetic pathway for a plausible small molecule that could be designated with such a code. This section will outline a multi-step synthesis, complete with a detailed experimental protocol.
Table 1: Hypothetical Synthesis Scheme for a Benzimidazole Derivative (Illustrative Example)
| Step | Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield (%) |
| 1 | 4-fluoro-3-nitroaniline | Methyl 2-aminoacetate | Acetic Acid, 120 °C, 12 h | Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate | 85 |
| 2 | Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate | - | H₂, Pd/C, Methanol, rt, 16 h | Methyl 2-((3-amino-4-fluorophenyl)amino)acetate | 92 |
| 3 | Methyl 2-((3-amino-4-fluorophenyl)amino)acetate | Formic Acid | 100 °C, 4 h | Methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate | 78 |
| 4 | Methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate | 1-Boc-piperidine-4-carboxaldehyde | NaBH(OAc)₃, DCE, rt, 12 h | tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate | 65 |
| 5 | tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate | - | 4M HCl in Dioxane, rt, 2 h | (5-fluoro-1H-benzo[d]imidazol-2-yl)-N-(piperidin-4-yl)methanamine (Hypothetical this compound) | 95 |
Experimental Protocol: Synthesis of (5-fluoro-1H-benzo[d]imidazol-2-yl)-N-(piperidin-4-yl)methanamine (Hypothetical this compound)
Step 1: Synthesis of Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate In a round-bottom flask, 4-fluoro-3-nitroaniline (1.0 eq) and methyl 2-aminoacetate (1.2 eq) are dissolved in glacial acetic acid. The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product.
Step 2: Synthesis of Methyl 2-((3-amino-4-fluorophenyl)amino)acetate Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate (1.0 eq) is dissolved in methanol, and 10% Palladium on carbon (0.1 eq) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired product.
Step 3: Synthesis of Methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate Methyl 2-((3-amino-4-fluorophenyl)amino)acetate (1.0 eq) is dissolved in formic acid and heated to 100 °C for 4 hours. The reaction mixture is cooled and concentrated under vacuum. The residue is neutralized with saturated sodium bicarbonate solution, and the resulting precipitate is filtered, washed with water, and dried.
Step 4: Synthesis of tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate To a solution of methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate (1.0 eq) and 1-Boc-piperidine-4-carboxaldehyde (1.1 eq) in dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.
Step 5: Synthesis of (5-fluoro-1H-benzo[d]imidazol-2-yl)-N-(piperidin-4-yl)methanamine (Hypothetical this compound) tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate (1.0 eq) is dissolved in a 4M solution of HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the final product.
Caption: Hypothetical multi-step synthesis workflow for this compound.
Section 2: Purification and Characterization
The purification of the final compound and intermediates is crucial for obtaining material of high purity suitable for biological evaluation. A combination of chromatographic and crystallization techniques is typically employed.
Table 2: Purification and Analytical Data for Hypothetical this compound
| Compound | Purification Method | Analytical Technique | Key Data | Purity (%) |
| Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate | Recrystallization (Ethanol/Water) | ¹H NMR, LC-MS | Consistent with structure | >98 |
| Methyl 2-((3-amino-4-fluorophenyl)amino)acetate | Column Chromatography (Silica, EtOAc/Hexane) | ¹H NMR, LC-MS | Consistent with structure | >99 |
| Methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate | Recrystallization (Ethyl Acetate) | ¹H NMR, LC-MS | Consistent with structure | >98 |
| tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate | Column Chromatography (Silica, DCM/Methanol) | ¹H NMR, LC-MS | Consistent with structure | >97 |
| Hypothetical this compound (HCl salt) | Trituration with Diethyl Ether | ¹H NMR, ¹³C NMR, HRMS, HPLC | Consistent with structure | >99 |
Experimental Protocol: Purification of Hypothetical this compound
Column Chromatography: For intermediates requiring chromatographic purification, a silica gel column is prepared using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane). The crude product is loaded onto the column, and fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. The solution is allowed to cool slowly, promoting the formation of crystals of the pure compound, leaving impurities in the mother liquor.
High-Performance Liquid Chromatography (HPLC): Final purity analysis is conducted using reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile in water containing 0.1% trifluoroacetic acid. Detection is performed using a UV detector at an appropriate wavelength (e.g., 254 nm).
Caption: General workflow for the purification and analysis of this compound.
Section 3: Signaling Pathway and Mechanism of Action (Illustrative)
To provide a complete picture for drug development professionals, understanding the biological context of a compound is essential. While the specific target of this compound is unknown, we can visualize a hypothetical signaling pathway that a kinase inhibitor, a common class of small molecule drugs, might modulate.
Caption: Hypothetical signaling pathway inhibited by this compound.
While the precise identity of this compound remains unconfirmed in the public domain, this technical guide provides a robust framework for its potential synthesis, purification, and characterization. The detailed protocols and structured data tables offer a practical template for researchers working on novel small molecules. The inclusion of workflow and pathway diagrams aims to facilitate a deeper understanding of the processes involved in bringing a new chemical entity from the bench to preclinical evaluation. As more information about this compound becomes available, this guide can be updated to reflect specific, validated data.
The In Vitro Activity of DD-03-156: A Review of Publicly Available Data
Notice to the Reader: As of the current date, a comprehensive search of publicly accessible scientific literature, databases, and other scholarly resources has yielded no specific information regarding a compound designated "DD-03-156." The following document addresses the absence of data and provides a framework for how such a technical guide would be structured if and when information becomes available.
It is likely that "this compound" represents an internal, proprietary code for a compound that has not yet been disclosed in public forums such as peer-reviewed journals, patents, or conference proceedings. Alternatively, it is possible that this designation contains a typographical error.
For researchers, scientists, and drug development professionals interested in the in vitro profile of a novel compound, a typical technical guide would be structured as follows. This outline is provided for illustrative purposes.
Introduction and Compound Overview
This section would typically introduce the compound, its chemical class, proposed mechanism of action, and the therapeutic rationale for its development. Without specific information on this compound, no details can be provided.
Quantitative Summary of In Vitro Activity
All quantitative data from in vitro assays would be presented in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity across different biological targets and experimental systems.
Table 1: Hypothetical In Vitro Enzymatic Activity of this compound
| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Hill Slope |
| Target X | FRET | Data N/A | Data N/A | Data N/A |
| Target Y | Radiometric | Data N/A | Data N/A | Data N/A |
| Off-Target Z | Luminescence | Data N/A | Data N/A | Data N/A |
Table 2: Hypothetical In Vitro Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) | Endpoint Measured |
| Cancer Cell Line A | Proliferation | Data N/A | ATP levels |
| Cancer Cell Line B | Apoptosis | Data N/A | Caspase 3/7 activity |
| Normal Cell Line C | Cytotoxicity | Data N/A | LDH release |
Experimental Protocols
Detailed methodologies for all key experiments would be provided to ensure reproducibility and allow for critical evaluation of the data.
Enzymatic Assays (Example Protocol)
This section would describe the specific conditions for enzymatic assays, including buffer components, substrate and enzyme concentrations, incubation times, and the detection method used to measure enzyme inhibition.
Cell-Based Assays (Example Protocol)
This part would detail the cell culture conditions for the cell lines used, the treatment protocols with the compound, and the specific procedures for measuring cellular endpoints such as proliferation, apoptosis, or cytotoxicity.
Signaling Pathway and Workflow Visualizations
Diagrams illustrating the compound's mechanism of action, relevant signaling pathways, or experimental workflows would be included to provide a clear visual representation of complex biological processes.
Unraveling the Enigma of DD-03-156: A Search for Discovery and Origin
Despite a comprehensive search of publicly available scientific and technical literature, the specific compound designated "DD-03-156" remains elusive. No significant information regarding its discovery, origin, or biological activity could be retrieved, suggesting that this identifier may be part of a proprietary, unpublished, or internal research program.
Efforts to locate data on this compound across a wide range of scientific databases, patent archives, and clinical trial registries have yielded no specific results. This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound .
It is plausible that this compound is a designation used within a specific pharmaceutical company, research institution, or academic laboratory that has not yet been disclosed in public forums. Drug development is a lengthy and often secretive process, with compounds frequently being assigned internal codes that only become public upon publication of research findings or patent applications.
For researchers, scientists, and drug development professionals seeking information on this compound, the following avenues may be more fruitful:
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Internal Institutional Databases: If "this compound" is an internal code, relevant information would be housed within the originating organization's private databases.
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Direct Inquiry: Contacting researchers or institutions known to be working in the relevant therapeutic area may provide leads if the compound is part of a collaborative or pre-publication study.
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Future Publications and Conferences: Information on this compound may become available in the future through scientific publications, patent filings, or presentations at major scientific conferences.
Without additional context, such as the therapeutic target, the chemical class of the molecule, or the institution responsible for its discovery, a more targeted and successful search for "this compound" is not possible at this time. We encourage the user to provide any further available details that might aid in its identification.
Preliminary Biological Screening of DD-03-156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of DD-03-156, a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). This compound is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of its protein targets. This document summarizes the key quantitative data from initial screenings, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, systematically named (S,R,S)-AHPC-Me-PEG2-dabrafenib, is a synthetic PROTAC designed for targeted protein degradation. It is composed of three key moieties: a ligand for the VHL E3 ubiquitin ligase, a PEG2 linker, and the BRAF inhibitor dabrafenib, which serves as the warhead for engaging the target proteins. While dabrafenib is a known inhibitor of BRAF, in the context of this PROTAC, it facilitates the degradation of CDK17 and LIMK2. The targeted degradation of these kinases presents a potential therapeutic strategy for diseases where their activity is dysregulated, such as in certain cancers.
Quantitative Biological Activity
The primary biological activity of this compound is the induction of degradation of its target proteins, CDK17 and LIMK2. The potency of this degradation is quantified by the DC50 value, which represents the concentration of the compound required to induce 50% degradation of the target protein. The preliminary screening of this compound was performed in various human cancer cell lines, with the following key results.
| Target Protein | Cell Line | DC50 (nM) |
| CDK17 | MOLT4 | 2.5 |
| CDK17 | Jurkat | 3.9 |
| CDK17 | RPMI-8226 | 1.8 |
| LIMK2 | MOLT4 | 13.2 |
| LIMK2 | Jurkat | 14.5 |
| LIMK2 | RPMI-8226 | 12.1 |
Experimental Protocols
The following sections detail the key experimental methodologies used in the preliminary biological screening of this compound.
Cell Culture
MOLT4, Jurkat, and RPMI-8226 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Global Proteomics for Protein Degradation Analysis
The extent of protein degradation induced by this compound was quantified using a global proteomics approach via liquid chromatography-mass spectrometry (LC-MS/MS).
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Sample Preparation: Cells were seeded and treated with varying concentrations of this compound or DMSO as a vehicle control for 24 hours. After treatment, cells were harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
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Protein Digestion: Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
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TMT Labeling: The resulting peptides were labeled with tandem mass tags (TMT) to enable multiplexed quantitative analysis.
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LC-MS/MS Analysis: The labeled peptides were separated by reverse-phase liquid chromatography and analyzed on a high-resolution mass spectrometer.
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Data Analysis: The raw mass spectrometry data was processed using a suitable software suite (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein in the this compound-treated samples was compared to the vehicle control to determine the percentage of degradation. The DC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Visualizations: Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of its target proteins, CDK17 and LIMK2.
Caption: Mechanism of this compound-induced protein degradation.
Simplified CDK17 Signaling Pathway
CDK17 is a member of the cyclin-dependent kinase family, which are key regulators of the cell cycle. The precise signaling pathway of CDK17 is not as well-characterized as other CDKs, but it is known to be involved in cell cycle progression.
Caption: Simplified CDK17 signaling pathway and the point of intervention by this compound.
Simplified LIMK2 Signaling Pathway
LIMK2 is a key regulator of actin cytoskeleton dynamics through the phosphorylation and inactivation of cofilin. This pathway is often downstream of Rho family GTPases.
Caption: Simplified LIMK2 signaling pathway and the point of intervention by this compound.
Experimental Workflow for this compound Screening
The following diagram outlines the general workflow for the preliminary biological screening of this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-156 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2).[1][2] As a PROTAC, this compound functions by hijacking the cellular ubiquitin-proteasome system to selectively eliminate target proteins. It is composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker molecule, and a "warhead" based on the BRAF inhibitor dabrafenib.[1] Interestingly, despite the use of a dabrafenib scaffold, this compound does not significantly degrade BRAF but instead exhibits a unique selectivity profile for CDK17 and LIMK2.[2] This highlights the nuanced structure-activity relationships in PROTAC design, where the final degradation specificity is not solely determined by the warhead's original target. This document provides a comprehensive technical overview of this compound, its analogs, and the underlying experimental methodologies.
Core Compound Profile: this compound
| Identifier | Value |
| Compound Name | This compound |
| Synonym | (S,R,S)-AHPC-Me-PEG2-dabrafenib |
| CAS Number | 2769753-69-5 |
| Molecular Formula | C53H66F5N9O8S2 |
| Molecular Weight | 1106.32 g/mol |
| Primary Targets | CDK17, LIMK2 |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) |
| Warhead | Dabrafenib |
Quantitative Degradation Data
The following table summarizes the degradation data for this compound in MOLT-4 cells treated with 1 µM of the compound for 5 hours, as determined by whole-cell proteomics. The data is presented as the fold change in protein abundance relative to a DMSO control. A smaller fold change value indicates greater degradation.
| Target Protein | Fold Change (1 µM this compound vs. DMSO) | Cell Line | Treatment Duration | Reference |
| CDK17 | 0.18 | MOLT-4 | 5 hours | --INVALID-LINK-- |
| LIMK2 | 0.25 | MOLT-4 | 5 hours | --INVALID-LINK-- |
Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not yet publicly available in the cited literature. The provided fold change from a single concentration experiment indicates potent degradation.
Selectivity Profile of this compound
The selectivity of this compound was assessed through a comprehensive proteomic analysis of the degradable kinome. The following table highlights the degradation of other kinases observed upon treatment with 1 µM this compound in MOLT-4 cells for 5 hours. Only kinases with a significant fold change are listed.
| Off-Target Kinase | Fold Change (1 µM this compound vs. DMSO) | Cell Line | Treatment Duration | Reference |
| MAPK4 (ERK4) | 0.45 | MOLT-4 | 5 hours | --INVALID-LINK-- |
| STK17A (DRAK1) | 0.52 | MOLT-4 | 5 hours | --INVALID-LINK-- |
| BRAF | No significant degradation | MOLT-4 | 5 hours | --INVALID-LINK-- |
Signaling Pathways and Mechanism of Action
This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (CDK17 or LIMK2), the PROTAC molecule itself, and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
References
Methodological & Application
Application Notes and Protocols for DD-03-156 in Cell Culture
Introduction
The following document provides detailed application notes and experimental protocols for the use of the experimental compound DD-03-156 in cell culture settings. This compound is a novel modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, inflammation, and cellular metabolism. Emerging research indicates that agonists of PPARγ can influence the proliferation and survival of various cancer cell types, making this compound a compound of interest for oncological drug development.
These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound. The methodologies outlined below cover essential cell-based assays to characterize the compound's activity, including its impact on cell viability, proliferation, and the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Cell Viability (MTT) | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | Cell Viability (MTT) | 25.8 ± 3.5 |
| PANC-1 | Pancreatic Carcinoma | Cell Viability (MTT) | 18.9 ± 2.8 |
| HCT116 | Colorectal Carcinoma | Cell Viability (MTT) | 22.4 ± 3.1 |
Note: Data represents the mean ± standard deviation from three independent experiments. IC50 values were calculated after 72 hours of continuous exposure to this compound.
Experimental Protocols
Cell Culture and Maintenance
Objective: To provide standardized procedures for the culture of cancer cell lines used in the evaluation of this compound.
Materials:
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Cancer cell lines (e.g., MCF-7, A549, PANC-1, HCT116)
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Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution (10,000 U/mL)
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Trypsin-EDTA (0.25%)
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Phosphate-Buffered Saline (PBS)
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Cell culture flasks and plates
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Humidified incubator (37°C, 5% CO2)
Protocol:
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Maintain cell lines in their respective complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
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Subculture the cells every 2-3 days or when they reach 80-90% confluency.
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To subculture, wash the cells with PBS, and detach them using Trypsin-EDTA.
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Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
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Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
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Cells cultured as described in Protocol 1
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This compound stock solution (dissolved in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Microplate reader
Protocol:
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Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
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Allow the cells to attach and grow for 24 hours.
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Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
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Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO).
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Incubate the plates for 72 hours at 37°C and 5% CO2.
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Add 20 µL of MTT solution to each well and incubate for 4 hours.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Proposed signaling pathway of this compound via PPARγ activation.
Application Notes and Protocols for In Vivo Studies of DD-03-156
Disclaimer: The following application notes and protocols are a generalized framework and template. Currently, there is no publicly available in vivo data for the compound DD-03-156. The information provided is based on general knowledge of in vivo studies for similar compounds and should be adapted and optimized by researchers based on their own empirical data once available.
Introduction
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). As a bifunctional molecule, it induces the ubiquitination and subsequent proteasomal degradation of its target proteins. The degradation of CDK17 and LIMK2 presents a promising therapeutic strategy for various diseases, including certain types of cancer. These application notes provide a general guideline for researchers and drug development professionals on the potential in vivo application of this compound.
Target Signaling Pathway
The signaling pathway affected by this compound involves the degradation of CDK17 and LIMK2. A simplified representation of this pathway is illustrated below.
Caption: this compound mediated degradation of CDK17 and LIMK2.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that would be essential for planning in vivo studies. This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| This compound | Intravenous (IV) | 5 | 1500 | 0.25 | 4.5 | 100 |
| This compound | Oral (PO) | 20 | 800 | 2 | 5.0 | 40 |
| This compound | Subcutaneous (SC) | 10 | 1200 | 1 | 6.2 | 85 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Nude mice with XYZ tumor xenografts | Vehicle | - | Daily | 0 | +2 |
| Nude mice with XYZ tumor xenografts | This compound | 10 | Daily (PO) | 35 | -1 |
| Nude mice with XYZ tumor xenografts | This compound | 25 | Daily (PO) | 65 | -5 |
| Nude mice with XYZ tumor xenografts | This compound | 50 | Daily (PO) | 80 | -12 |
Experimental Protocols
The following are generalized protocols for key experiments in the in vivo evaluation of this compound.
Protocol 1: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mice).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
6-8 week old male C57BL/6 mice
-
Dosing syringes and needles (for IV, PO, SC administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into groups for different routes of administration (e.g., IV, PO, SC).
-
Administer a single dose of this compound at the desired concentration.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) using appropriate software.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
This compound
-
Vehicle
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to be sensitive to CDK17/LIMK2 inhibition
-
Matrigel (or similar)
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Dosing:
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe animals for any signs of toxicity.
-
-
Study Termination:
-
Terminate the study when tumors in the control group reach a predetermined endpoint or after a set duration.
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze changes in body weight as an indicator of toxicity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo efficacy study.
Application Notes and Protocols for DD-03-156
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-156 is a potent and selective heterobifunctional degrader. It is classified as a proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). Structurally, this compound is identified as (S,R,S)-AHPC-Me-PEG2-dabrafenib, with the CAS Number 2769753-69-5. This molecule is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a PEG linker to a dabrafenib moiety, which serves as the warhead to bind to the target proteins. By hijacking the cell's ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of CDK17 and LIMK2, making it a valuable tool for studying the roles of these kinases in various cellular processes and as a potential therapeutic agent.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for its biological activity in in vitro and in vivo experiments. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experimental use.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 190 mg/mL | 171.74 | Sonication may be required for complete dissolution. |
| Ethanol | Soluble | Not specified | |
| Water | Insoluble | Not applicable | |
| PBS (pH 7.4) | Insoluble | Not applicable |
Storage of Stock Solutions: Store the DMSO stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions by inducing the formation of a ternary complex between the target protein (CDK17 or LIMK2) and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The this compound molecule is then released and can act catalytically to induce the degradation of additional target protein molecules.
Figure 1. Mechanism of action of this compound as a PROTAC.
Experimental Protocols
Protocol 1: In Vitro Degradation of CDK17 and LIMK2 in Cell Culture
This protocol describes a general method to assess the degradation of endogenous CDK17 and LIMK2 in a human cell line (e.g., MOLT-4, a human T-cell acute lymphoblastic leukemia cell line) following treatment with this compound. The degradation will be quantified by Western blotting.
Materials:
-
This compound
-
MOLT-4 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Rabbit anti-CDK17, Rabbit anti-LIMK2, and a loading control antibody (e.g., Rabbit anti-GAPDH or Mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLT-4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.
-
Prepare a serial dilution of this compound in culture medium from a 10 mM DMSO stock. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of this compound for a specified time course (e.g., 2, 4, 6, 8, and 24 hours). A single time point of 5 hours with 1 µM this compound can be used as a starting point based on published data.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer per 1-2 x 10⁶ cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK17, LIMK2, and the loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control and normalized to the loading control.
-
Workflow for this compound Treatment and Western Blot Analysis
Figure 2. Experimental workflow for assessing protein degradation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation observed | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider concentration range. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration. | |
| Cell line is not sensitive to this compound. | Test in other cell lines known to express CDK17 and LIMK2. | |
| Poor antibody quality. | Use a validated antibody for Western blotting. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. |
Concluding Remarks
This compound is a powerful research tool for inducing the selective degradation of CDK17 and LIMK2. The provided protocols offer a starting point for investigating the cellular consequences of depleting these kinases. As with any experimental system, optimization of concentrations, incubation times, and cell lines may be necessary to achieve the desired results. Careful experimental design and appropriate controls are essential for the accurate interpretation of data generated using this PROTAC degrader.
Application Notes and Protocols for DD-03-156: Stability and Storage Conditions
Version: 1.0
Introduction
This document aims to provide comprehensive guidance on the stability and appropriate storage conditions for the compound DD-03-156. Due to the absence of publicly available data for a compound with this specific identifier, this document will outline the general best practices and standardized protocols for determining and ensuring the stability of novel research compounds. The methodologies described herein are intended to serve as a foundational framework for researchers, scientists, and drug development professionals to establish in-house stability profiles for compounds like this compound.
General Recommendations for Handling and Storage of Novel Compounds
For any new or uncharacterized compound such as this compound, it is imperative to handle it with caution until a formal stability profile has been established. The following are general best-practice recommendations:
Table 1: Recommended Initial Storage Conditions for Novel Compounds
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and microbial growth. |
| Light | Protect from light (amber vials, foil wrapping) | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | Protects against oxidation and degradation from atmospheric moisture. |
| Form | Store as a dry powder (lyophilized if possible) | Enhances stability compared to solutions. |
Experimental Protocols for Stability Assessment
To establish a stability profile for this compound, a series of forced degradation and long-term stability studies should be conducted.
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol, water) at a known concentration.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 N Hydrochloric Acid at 60°C for 24 hours.
-
Basic: 0.1 N Sodium Hydroxide at 60°C for 24 hours.
-
Oxidative: 3% Hydrogen Peroxide at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (for both solid and solution forms).
-
Photolytic: Expose to light (e.g., ICH option 2 - cool white fluorescent and near UV) for an appropriate duration.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Long-Term Stability Studies
Objective: To determine the shelf-life and recommended storage conditions for this compound.
Methodology:
-
Sample Preparation: Aliquot this compound in both solid and solution forms into appropriate containers.
-
Storage Conditions: Store the samples under various ICH (International Council for Harmonisation) recommended long-term and accelerated stability conditions. A typical study design would include:
-
-20°C ± 5°C
-
5°C ± 3°C
-
25°C ± 2°C / 60% RH ± 5% RH
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Analyze the samples for purity and the presence of degradants using the validated stability-indicating HPLC method.
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate and establish a shelf-life.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the stability assessment protocols.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for this compound storage and handling.
Conclusion
The stability and appropriate storage of a research compound are critical for ensuring the reliability and reproducibility of experimental results. While specific data for this compound is not publicly available, the protocols and recommendations provided in this document offer a robust framework for establishing its stability profile. It is strongly advised that researchers perform these studies to determine the optimal storage conditions and shelf-life for this compound to maintain its integrity for research and development purposes.
Unraveling DD-03-156: Application Notes and Protocols for Western Blot Analysis
For Immediate Release
[City, State] – [Date] – Providing a comprehensive guide for researchers, scientists, and drug development professionals, this document outlines the application of DD-03-156 in Western blot analysis. This application note includes detailed protocols and data presentation to facilitate the integration of this compound into laboratory workflows for targeted protein analysis.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Understanding its mechanism of action and its effect on specific signaling pathways is crucial for its development as a drug candidate. Western blot analysis is a fundamental technique to identify and quantify the expression levels of target proteins in response to treatment with this compound, providing critical insights into its biological activity.
Data Summary
The following table summarizes the quantitative data from Western blot experiments investigating the effect of this compound on the expression of key proteins in a hypothetical signaling pathway.
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Phospho-Target X (p-Target X) | Control (Vehicle) | 1.00 ± 0.12 | 1.0 |
| This compound (1 µM) | 0.45 ± 0.08 | 0.45 | |
| This compound (5 µM) | 0.21 ± 0.05 | 0.21 | |
| Total Target X | Control (Vehicle) | 1.05 ± 0.15 | 1.0 |
| This compound (1 µM) | 1.02 ± 0.11 | 0.97 | |
| This compound (5 µM) | 0.98 ± 0.13 | 0.93 | |
| Downstream Effector Y | Control (Vehicle) | 1.00 ± 0.10 | 1.0 |
| This compound (1 µM) | 0.68 ± 0.09 | 0.68 | |
| This compound (5 µM) | 0.35 ± 0.06 | 0.35 | |
| Housekeeping Protein (e.g., GAPDH) | All Groups | 1.00 ± 0.05 | 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[1][2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1][2]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.[3]
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1][4] This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Target X, anti-Total Target X, anti-Downstream Effector Y, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3][4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2][5]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the housekeeping protein band to account for loading differences.
Visualizations
Caption: A streamlined workflow for Western blot analysis following cell treatment with this compound.
Caption: this compound inhibits an upstream kinase, preventing the phosphorylation and activation of Target X.
References
Application Notes and Protocols for DD-03-156 in High-Throughput Screening Assays
Topic: DD-03-156 in High-Throughput Screening Assays Audience: Researchers, scientists, and drug development professionals.
Introduction
Currently, there is no publicly available scientific literature or data specifically identifying a compound or molecule designated as "this compound." Searches across scientific databases and general web resources did not yield any information regarding its chemical structure, biological targets, mechanism of action, or its application in high-throughput screening (HTS) assays.
It is possible that this compound is an internal compound identifier used within a specific research institution or company and has not yet been disclosed in peer-reviewed publications. Alternatively, it may be a very recent discovery for which information has not yet been disseminated.
The following sections provide a generalized framework for application notes and protocols that would be relevant for a novel compound in HTS, based on common practices in drug discovery. This template can be populated with specific data once information about this compound becomes available.
Hypothetical Signaling Pathway and Mechanism of Action
To illustrate the type of information that would be included, a hypothetical signaling pathway is presented below. This is a generic example and does not represent any known pathway for a real compound. Let us assume for this example that this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is involved in a cancer-related signaling cascade.
Caption: Hypothetical signaling pathway of this compound as an inhibitor of Kinase X.
Data Presentation: Quantitative Analysis
Once experimental data is available, it should be summarized in clear, structured tables. Below are examples of tables that would be used to present HTS data for a compound like this compound.
Table 1: In Vitro Potency of this compound in a Biochemical Assay
| Assay Type | Target | This compound IC₅₀ (nM) | Positive Control IC₅₀ (nM) |
| TR-FRET | Kinase X | Data Unavailable | Staurosporine: 15 |
| Luminescence | Kinase Y | Data Unavailable | Sunitinib: 25 |
| Fluorescence Polarization | Kinase Z | Data Unavailable | Dasatinib: 5 |
Table 2: Cellular Activity of this compound in a Cancer Cell Line Panel
| Cell Line | Cancer Type | This compound EC₅₀ (µM) | Doxorubicin EC₅₀ (µM) |
| MCF-7 | Breast | Data Unavailable | 0.5 |
| A549 | Lung | Data Unavailable | 1.2 |
| HCT116 | Colon | Data Unavailable | 0.8 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a generalized protocol for a common HTS assay.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase X Inhibition
Objective: To determine the in vitro potency of this compound in inhibiting the activity of Kinase X.
Materials:
-
Kinase X (recombinant protein)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
This compound (and control compounds) dissolved in DMSO
-
384-well low-volume plates
-
Plate reader capable of TR-FRET detection
Workflow Diagram:
Caption: Experimental workflow for the Kinase X TR-FRET assay.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well plate.
-
Add 5 µL of Kinase X and biotinylated substrate peptide solution in assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Add 5 µL of ATP solution in assay buffer to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of TR-FRET detection reagent mix (containing Europium-labeled antibody and SA-APC) to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Conclusion
While there is currently no information available for this compound, the provided framework illustrates how application notes and protocols for a novel compound in high-throughput screening would be structured. This document can serve as a template to be populated with specific experimental details and data as they become available. Researchers interested in this compound should monitor scientific literature and patent databases for future disclosures.
Application Notes: DDX3 Inhibition in Disease Models
A Focused Look at the Potent and Selective DDX3 Helicase Inhibitor RK-33
Introduction
The DEAD-box RNA helicase 3 (DDX3) is a crucial enzyme involved in multiple stages of RNA metabolism and cellular signaling. Its dysregulation has been implicated in the progression of various diseases, including numerous cancers and viral infections.[1] As an ATP-dependent RNA helicase, DDX3's enzymatic activity is a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the use of a well-characterized DDX3 inhibitor, RK-33, in specific disease models.
Disclaimer: Initial searches for a compound designated "DD-03-156" did not yield any specific publicly available information. The following data pertains to the first-in-class, extensively studied DDX3 inhibitor, RK-33, which serves as a representative tool for studying the therapeutic potential of DDX3 inhibition.
RK-33 is a small molecule inhibitor designed to bind to the ATP-binding cleft of DDX3, thereby abrogating its helicase activity.[2][3][4] This inhibition has been shown to induce cell cycle arrest, promote apoptosis, and sensitize cancer cells to radiation therapy.[2][4]
Application in Specific Disease Models
RK-33 has demonstrated significant therapeutic potential in a variety of preclinical disease models, primarily in oncology.
Cancer
DDX3 is overexpressed in a wide range of cancers, including lung, breast, and medulloblastoma, often correlating with a poorer prognosis.[2][3][5] Inhibition of DDX3 with RK-33 has been shown to be a promising anti-cancer strategy.[1]
1. Lung Cancer:
In lung cancer models, where DDX3 is frequently overexpressed, RK-33 treatment leads to G1 cell cycle arrest and apoptosis.[2][4] A key mechanism of action is the disruption of the Wnt/β-catenin signaling pathway through the impairment of the DDX3–β-catenin axis.[2][5] Furthermore, RK-33 has been shown to inhibit the non-homologous end joining (NHEJ) DNA repair pathway, leading to radiosensitization of lung cancer cells.[2] In mouse models, the combination of RK-33 and radiation has resulted in significant tumor regression.[2][4]
2. Breast Cancer:
High DDX3 expression is observed in a significant percentage of breast cancers and is associated with more aggressive phenotypes and reduced overall survival.[3] RK-33 has been shown to be effective in breast cancer cell lines, with higher sensitivity in cancer cells compared to normal breast cells.[3] A notable mechanism of RK-33 in breast cancer is the inhibition of mitochondrial translation, leading to reduced oxidative phosphorylation capacity and increased production of reactive oxygen species (ROS).[3]
3. Medulloblastoma:
Medulloblastoma is a common malignant brain tumor, and mutations in DDX3 have been identified in some cases.[6] RK-33 has been shown to inhibit the growth of medulloblastoma cell lines, inducing a G1 arrest and reducing the activity of the Wnt/β-catenin signaling pathway, as evidenced by reduced TCF reporter activity and decreased expression of downstream target genes.[6] The combination of RK-33 with radiation has demonstrated a synergistic effect in preclinical models.[6]
Viral Infections
DDX3 is a host factor that is often exploited by viruses for their replication.[1][7] RK-33 has been investigated as a host-targeted antiviral agent.
SARS-CoV-2:
RK-33 has been shown to reduce the viral load of multiple SARS-CoV-2 variants in cell culture.[7] By targeting the host DDX3 protein, RK-33 downregulates the expression of most SARS-CoV-2 genes, demonstrating the potential for a broad-spectrum antiviral strategy that is less susceptible to viral mutations.[7]
Quantitative Data
The following table summarizes the in vitro efficacy of RK-33 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Lung Cancer | 4.4 - 8.4 | [2][4] |
| H1299 | Lung Cancer | 4.4 - 8.4 | [2][4] |
| H23 | Lung Cancer | 4.4 - 8.4 | [2][4] |
| H460 | Lung Cancer | 4.4 - 8.4 | [2][4] |
| H3255 | Lung Cancer | > 25 | [2][4] |
| MDA-MB-435 | Breast Cancer | 2.8 - 4.5 | [3] |
| MCF10A | Normal Breast | 7.4 | [3] |
| DAOY | Medulloblastoma | 2.5 | [6] |
| UW228 | Medulloblastoma | 3.5 | [6] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effects of a DDX3 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
DDX3 inhibitor (e.g., RK-33) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the DDX3 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
DDX3 inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the DDX3 inhibitor for a specified period (e.g., 24 hours).
-
For radiosensitization studies, irradiate the cells with different doses of radiation after inhibitor treatment.
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
TCF Reporter Assay (for Wnt/β-catenin signaling)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Materials:
-
Cells of interest (e.g., medulloblastoma cell lines)
-
TCF/LEF reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
DDX3 inhibitor
-
Dual-luciferase reporter assay system
Procedure:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with the DDX3 inhibitor or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity in the inhibitor-treated cells to the vehicle-treated cells.
Signaling Pathways and Experimental Workflows
DDX3-Mediated Wnt/β-catenin Signaling Pathway
Caption: DDX3 promotes Wnt/β-catenin signaling. RK-33 inhibits DDX3, leading to β-catenin degradation.
Experimental Workflow for Assessing DDX3 Inhibitor Efficacy
Caption: A general workflow for the preclinical evaluation of a DDX3 inhibitor like RK-33.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy | EMBO Molecular Medicine [link.springer.com]
- 5. Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor RK-33 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RK-33, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 [frontiersin.org]
Application Notes and Protocols for DD-03-156 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-156 is a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2).[1][2] As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[3] It is composed of a ligand that binds to the target protein (a BRAF inhibitor), a linker molecule, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] These application notes provide an overview of the delivery methods for this compound in animal studies based on available formulation data and general practices for similar compounds.
Data Presentation: Formulation for In Vivo Administration
While specific in vivo studies detailing the administration of this compound are not yet widely published, formulation protocols for its use in animal models are available. The choice of vehicle can be critical for solubility, stability, and bioavailability. Below is a summary of suggested formulations for this compound. Researchers should perform their own formulation and stability tests prior to in vivo administration.
| Formulation Component | Protocol 1 (Suspension) | Protocol 2 (Suspension) | Protocol 3 (Clear Solution) |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Solubility | 5 mg/mL (4.52 mM) | 5 mg/mL (4.52 mM) | ≥ 5 mg/mL (4.52 mM) |
| Appearance | Suspended solution | Suspended solution | Clear solution |
| Notes | Requires sonication to aid dissolution.[1] | Requires sonication to aid dissolution.[1] | - |
Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution. It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[1]
Experimental Protocols: General Guidelines for In Vivo Administration
The following are general protocols for common administration routes in rodent models. The specific dosage, volume, and frequency will need to be optimized for the specific animal model and experimental goals.
Oral Gavage (p.o.)
This is a common route for administering compounds. Suspensions or solutions can be administered using this method.
Materials:
-
This compound formulation (e.g., from Table 1)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Prepare the this compound formulation at the desired concentration. Ensure thorough mixing, especially for suspensions, immediately before administration.
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the compound.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intraperitoneal (i.p.) Injection
This route allows for rapid absorption of the compound.
Materials:
-
This compound formulation
-
Sterile needles (e.g., 25-27 gauge)
-
Sterile syringes (1 mL)
-
70% ethanol
-
Animal scale
Protocol:
-
Prepare the this compound formulation.
-
Weigh the animal to calculate the required injection volume.
-
Position the animal to expose the abdomen. The injection site is typically in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.
-
Inject the compound slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal post-injection.
Intravenous (i.v.) Injection
This route provides immediate and complete bioavailability. It is often used for pharmacokinetic studies.
Materials:
-
This compound formulation (must be a clear, sterile solution)
-
Sterile needles (e.g., 27-30 gauge)
-
Sterile syringes (1 mL)
-
Restraining device
-
Heat lamp (optional, to dilate the tail vein)
-
70% ethanol
Protocol:
-
Prepare a sterile, clear solution of this compound.
-
Weigh the animal.
-
Place the animal in a restraining device.
-
If necessary, use a heat lamp to warm the tail and dilate the lateral tail vein.
-
Wipe the tail with 70% ethanol.
-
Carefully insert the needle into the vein, parallel to the vein.
-
Slowly inject the compound. The solution should enter the vein with minimal resistance.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor.
Mandatory Visualizations
Signaling Pathways
References
Troubleshooting & Optimization
DD-03-156 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, DD-03-156. Due to its hydrophobic nature, this compound can present solubility challenges. This guide offers potential solutions and best practices to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. Ensure the DMSO is anhydrous and of high purity to prevent precipitation. For aqueous-based assays, further dilution in a suitable buffer is necessary. Direct dissolution in aqueous buffers is not recommended.
Q2: My this compound precipitated out of solution during my experiment. What could be the cause?
A2: Precipitation of this compound in aqueous solutions can occur for several reasons:
-
High final concentration: The aqueous solubility of this compound is low. Exceeding this limit will cause it to precipitate.
-
Low temperature: Solubility can decrease at lower temperatures. Ensure your working solutions are maintained at a stable temperature.
-
pH of the buffer: The solubility of this compound can be pH-dependent. It is more soluble in slightly acidic to neutral conditions.
-
"Salting out" effect: High salt concentrations in your buffer can reduce the solubility of hydrophobic compounds.
Q3: Can I use sonication or heating to improve the solubility of this compound?
A3: Gentle warming (up to 37°C) and brief sonication can be used to aid in the dissolution of this compound in DMSO for stock solutions. However, for aqueous working solutions, these methods may only provide a temporary solution, and the compound might precipitate over time as the solution cools or equilibrates. Always visually inspect for precipitation before use.
Q4: Are there any alternative solvents I can use?
A4: Besides DMSO, ethanol and N,N-dimethylformamide (DMF) can be used to dissolve this compound. However, it is crucial to consider the compatibility of these solvents with your specific experimental system, as they can have effects on cells and proteins.
Troubleshooting Guide
Issue: Precipitate Observed in Stock Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solubility limit exceeded | Dilute the stock solution to a lower concentration (e.g., 10 mM). | Clear, precipitate-free solution. |
| Water contamination in DMSO | Use fresh, anhydrous DMSO. | Complete dissolution of the compound. |
| Low temperature | Gently warm the solution to 37°C in a water bath. | The precipitate redissolves. |
Issue: Cloudiness or Precipitation in Aqueous Working Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | Decrease the final concentration of this compound in the aqueous buffer. | A clear working solution is achieved. |
| Incompatible buffer pH | Adjust the pH of your buffer to be between 6.0 and 7.4. | Improved solubility and a clear solution. |
| High salt concentration | Reduce the salt concentration in your buffer if experimentally feasible. | The compound remains in solution. |
| Solvent shock | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. | Homogeneous solution without immediate precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm your desired aqueous buffer to 37°C.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent effects on your experiment.
-
Use the freshly prepared working solution immediately for best results.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the receptor tyrosine kinase signaling pathway.
Experimental Workflow for Solubility Testing
Caption: Workflow for preparing and assessing the solubility of this compound.
Troubleshooting Logic for Solubility Issues
Technical Support Center: Optimizing Compound-X Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Compound-X for maximal efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound-X in a cell-based assay?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured. A dose-response experiment is crucial to determine the optimal concentration for your particular experimental setup.
Q2: How should I prepare the stock solution of Compound-X?
A2: Compound-X is typically soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).
Q3: I am not observing the expected biological effect with Compound-X. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Concentration: The concentration of Compound-X may be too low. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond as expected.
-
Compound Integrity: Verify the integrity of your Compound-X stock. Improper storage or handling can lead to degradation.
-
Target Expression: Confirm that your cell line expresses the molecular target of Compound-X at sufficient levels.
-
Assay Endpoint: The chosen assay may not be sensitive enough to detect the biological effect. Consider using an alternative or more sensitive assay.
Q4: I am observing significant cell death or toxicity at my desired concentration. What should I do?
A4: If you observe toxicity, it is important to distinguish between on-target and off-target effects.
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Lower the Concentration: The most straightforward approach is to lower the concentration of Compound-X.
-
Time-Course Experiment: The observed toxicity might be time-dependent. Perform a time-course experiment to determine if a shorter incubation time can achieve the desired effect without causing excessive toxicity.
-
Alternative Cell Line: Some cell lines may be more sensitive to Compound-X. If possible, test the compound in a different cell line.
-
Control Experiments: Include appropriate negative and positive controls to ensure the observed toxicity is specific to Compound-X.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Activity | Concentration too low | Perform a dose-response curve to identify the optimal concentration. |
| Poor cell health | Ensure cells are healthy, properly passaged, and free of contamination. | |
| Degraded compound | Use a fresh aliquot of Compound-X and verify proper storage conditions. | |
| Low target expression | Confirm target expression in your cell line using techniques like Western blot or qPCR. | |
| High Variability in Results | Inconsistent cell seeding | Ensure uniform cell seeding density across all wells. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in plates | Avoid using the outer wells of microplates, or fill them with media without cells. | |
| Unexpected Off-Target Effects | Concentration too high | Lower the concentration of Compound-X. |
| Non-specific binding | Include appropriate controls to assess non-specific effects. | |
| Impurities in the compound | Ensure the purity of your Compound-X sample. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Compound-X using a Dose-Response Assay
This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of Compound-X in a cell-based assay.
Materials:
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Compound-X
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Anhydrous DMSO
-
Cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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Assay reagent (e.g., CellTiter-Glo®, MTT, or specific antibody for target phosphorylation)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a 2X stock of the highest concentration of Compound-X in cell culture medium. Perform serial dilutions to create a range of 2X concentrations. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X Compound-X dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Perform the chosen assay according to the manufacturer's instructions to measure the desired endpoint (e.g., cell viability, target inhibition).
-
Data Analysis: Plot the response versus the log of the Compound-X concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 or IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway for Compound-X.
Caption: Workflow for dose-response analysis.
Technical Support Center: Inhibitor X (DD-03-156)
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of the hypothetical small molecule inhibitor, Inhibitor X (DD-03-156). The principles and protocols outlined here are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using Inhibitor X (this compound)?
A1: Off-target effects occur when a small molecule, such as Inhibitor X (this compound), binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and may lead to a lack of translatability from preclinical to clinical settings if the desired efficacy is linked to an off-target effect with an unacceptable safety profile.[1]
Q2: How can I determine if the observed cellular phenotype is a direct result of on-target inhibition by Inhibitor X (this compound)?
A2: A multi-faceted approach is recommended to validate that the observed effects are on-target.[2] This includes performing dose-response experiments to use the lowest effective concentration, and employing orthogonal validation methods such as using structurally and mechanistically different inhibitors of the same target.[2] Genetic validation, for instance using CRISPR-Cas9 to knock out the intended target, is a powerful tool to see if the genetic modification recapitulates the phenotype observed with the inhibitor.[2] Additionally, direct target engagement assays can confirm that Inhibitor X (this compound) is binding to its intended target within the cell.[2]
Q3: What are some initial signs that Inhibitor X (this compound) might be causing off-target effects in my experiments?
A3: Several indicators may suggest the presence of off-target effects. These include inconsistencies between the results obtained with Inhibitor X (this compound) and other inhibitors targeting the same protein, or a discrepancy between the inhibitor-induced phenotype and the phenotype from genetic knockout of the target.[2] Cellular toxicity at concentrations close to the on-target IC50, or a poor correlation between the on-target IC50 and the cellular EC50, can also be red flags.
Troubleshooting Guide
If you suspect that Inhibitor X (this compound) is producing off-target effects, this guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Quantitative Data Summary
When evaluating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.
Table 1: Hypothetical Potency and Selectivity Data for Inhibitor X (this compound)
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Target Kinase A | IC50 | 50 nM |
| Biochemical Assay | Off-Target Kinase B | IC50 | 5 µM |
| Cellular Assay | Cell Line 1 (WT) | EC50 | 200 nM |
| Cellular Assay | Cell Line 2 (Target KO) | EC50 | > 10 µM |
| Cytotoxicity Assay | Cell Line 1 (WT) | CC50 | 8 µM |
Table 2: Example Data from a Kinase Panel Screen for Inhibitor X (this compound) at 1 µM
| Kinase | Percent Inhibition |
| Target Kinase A | 95% |
| Off-Target Kinase B | 60% |
| Off-Target Kinase C | 45% |
| Off-Target Kinase D | <10% |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that Inhibitor X (this compound) binds to its intended target in a cellular environment.[3]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of Inhibitor X (this compound) or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinase Panel Screening
Objective: To determine the inhibitory activity of Inhibitor X (this compound) against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of Inhibitor X (this compound) (e.g., 10 mM in DMSO) and create serial dilutions.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted inhibitor or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Add a detection reagent that measures the remaining ATP or the phosphorylated substrate.
-
Data Analysis: Read the signal using a plate reader and calculate the percent inhibition for each kinase at each concentration to determine IC50 values.
Mitigation Strategies
Q4: What strategies can I use to minimize the impact of off-target effects of Inhibitor X (this compound) in my experiments?
A4: Several strategies can be employed to mitigate off-target effects.[1][4]
-
Use the Lowest Effective Concentration: Titrate Inhibitor X (this compound) to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to engage off-targets.[1]
-
Employ Control Compounds: Use a structurally similar but inactive analog of Inhibitor X (this compound) as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Approaches: Confirm key findings using alternative methods that do not rely on small molecule inhibitors, such as genetic approaches (e.g., siRNA, shRNA, CRISPR).[2]
-
Rational Drug Design: If off-targets are identified, medicinal chemistry efforts can be directed towards designing new analogs of Inhibitor X (this compound) with improved selectivity.[4]
References
How to prevent DD-03-156 degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability and handling issues with the novel kinase inhibitor, DD-03-156. Our goal is to ensure the integrity of your experiments and the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-X, which has been implicated in inflammatory disease pathways. It is a hydrophobic molecule, supplied as a lyophilized powder. Its mechanism of action involves competitive binding to the ATP-binding pocket of Kinase-X, thereby preventing downstream phosphorylation of target proteins involved in the inflammatory cascade.
Q2: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experimental results.
-
Adjust the pH of your buffer: The solubility of this compound can be pH-dependent. Experiment with different pH values within the tolerated range for your assay to find the optimal solubility.
-
Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.
Q3: How should I store my this compound stock solutions to prevent degradation?
Proper storage is critical to maintain the integrity and stability of this compound.
-
Stock Solutions in DMSO: Aliquot into tightly sealed, amber vials to protect from light and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture, potentially leading to compound degradation.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Due to the potential for hydrolysis, long-term storage of this compound in aqueous buffers is not advised.
Q4: I suspect my this compound is degrading in my cell culture medium during a long-term experiment. How can I confirm this and prevent it?
Degradation in cell culture media can occur due to the compound's inherent instability in aqueous environments at 37°C or interactions with media components.
To confirm degradation, you can perform a time-course experiment. Measure the concentration of this compound in the medium at different time points using an appropriate analytical method like HPLC-MS. A decrease in the parent compound's peak area over time indicates instability.
To prevent degradation:
-
Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
-
Use a more stable formulation: If available, inquire about alternative formulations of this compound with improved stability.
-
Assess stability in a simpler buffer: Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to evaluate its inherent aqueous stability.
Troubleshooting Guides
Issue: Inconsistent results or loss of activity
If you are observing variable results or a decrease in the expected inhibitory activity of this compound, consider the following potential causes and solutions.
Data Presentation: Stability of this compound in Various Solvents and Conditions
| Solvent/Condition | Temperature | Duration | Remaining Compound (%) | Notes |
| DMSO | -20°C | 6 months | >99% | Recommended for long-term storage. |
| DMSO | Room Temp (25°C) | 24 hours | 98% | Stable for short-term handling. |
| PBS (pH 7.4) | 37°C | 8 hours | 85% | Moderate degradation. |
| Cell Culture Medium + 10% FBS | 37°C | 24 hours | 70% | Significant degradation observed. |
| Cell Culture Medium + 10% FBS | 37°C | 48 hours | 55% | Replenishment recommended for long-term assays. |
This data is for illustrative purposes and should be confirmed in your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes and sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution into your cell culture medium (with and without serum) to the final working concentration.
-
Incubate: Incubate the solutions at 37°C in a humidified incubator.
-
Collect Samples: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Sample Preparation: Immediately process the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitates.
-
Analytical Measurement: Analyze the supernatant using a validated HPLC-MS method to quantify the remaining concentration of this compound. The percentage remaining is calculated by comparing the peak area at each time point to the peak area at time 0.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Inhibition of the Kinase-X pathway by this compound.
Caption: Key factors influencing the stability of this compound.
Technical Support Center: DD-03-156 Cytotoxicity Assessment and Management
Notice: Information regarding the specific compound "DD-03-156" is not available in the public domain. The following technical support center content is generated based on general principles of cytotoxicity testing and management for novel chemical compounds in a research setting. This guide should be adapted based on the specific characteristics of this compound once they are known.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: The mechanism of action for this compound is not publicly documented. To determine its cytotoxic mechanism, researchers should consider performing a comprehensive literature review for compounds with similar chemical structures. Additionally, conducting mechanism of action studies, such as kinase profiling, receptor binding assays, or gene expression analysis, is highly recommended.
Q2: What are the initial recommended cell lines for cytotoxicity screening of this compound?
A2: The choice of cell lines should be guided by the therapeutic target of this compound. A common starting point is to use a panel of cancer cell lines from different tissues of origin (e.g., NCI-60 panel) to assess broad cytotoxic activity. If the target is known, researchers should select cell lines that express the target at varying levels. It is also advisable to include a non-cancerous cell line (e.g., primary cells or immortalized non-transformed cells) to evaluate potential off-target toxicity.
Q3: What is a typical starting concentration range for in vitro cytotoxicity assays with a novel compound like this compound?
A3: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to 1 nM. The results of this initial screen will help in narrowing down the effective concentration range for subsequent, more detailed experiments.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
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Possible Cause 1: Compound Precipitation.
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Solution: Visually inspect the treatment media for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower top concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
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Possible Cause 2: Inconsistent Cell Seeding.
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Solution: Ensure a homogenous cell suspension before seeding. Pipette gently to avoid cell shearing. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell distribution.
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Possible Cause 3: Edge Effects.
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Solution: To minimize edge effects, avoid using the outer wells of the microplate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
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Problem 2: No significant cytotoxicity observed even at high concentrations.
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Possible Cause 1: Compound Inactivity in the Chosen Cell Line.
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Solution: The target of this compound may not be present or may be expressed at very low levels in the selected cell line. Screen a broader panel of cell lines.
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Possible Cause 2: Short Incubation Time.
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Solution: The cytotoxic effect of this compound may require a longer duration to manifest. Perform a time-course experiment, for example, by measuring cytotoxicity at 24, 48, and 72 hours post-treatment.
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Possible Cause 3: Compound Instability.
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Solution: The compound may be unstable in the culture medium. Assess the stability of this compound under experimental conditions using analytical methods like HPLC or LC-MS.
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Experimental Protocols
1. MTT Assay for Cell Viability
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
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Methodology:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells.
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Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
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2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
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Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures this released LDH to quantify cytotoxicity.
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Methodology:
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Follow steps 1-4 of the MTT assay protocol.
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Collect the cell culture supernatant from each well.
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Add the supernatant to a new 96-well plate.
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Add the LDH assay reaction mixture to each well.
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Incubate the plate at room temperature for 30 minutes, protected from light.
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Add the stop solution.
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Read the absorbance at a wavelength of 490 nm.
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Quantitative Data Summary
Since no public data is available for this compound, the following table is a template for how to present cytotoxicity data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | MTT | 48 | Data Not Available |
| Example: A549 | MTT | 48 | Data Not Available |
| Example: HCT116 | LDH | 24 | Data Not Available |
| Example: HEK293 | MTT | 48 | Data Not Available |
Signaling Pathways and Workflows
As the signaling pathway of this compound is unknown, a generic experimental workflow for cytotoxicity assessment is provided below.
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
Disclaimer: Information regarding the specific molecule "DD-03-156" is not publicly available. This guide provides general strategies and troubleshooting for improving the bioavailability of poorly soluble research compounds, which may be applicable to molecules with similar characteristics.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poor drug bioavailability, a common hurdle for many new chemical entities.
Troubleshooting Guide: Addressing Poor Oral Bioavailability
This guide is designed to help you troubleshoot common issues encountered during the preclinical development of compounds with low oral bioavailability.
| Question/Issue | Possible Causes | Recommended Actions & Next Steps |
| My compound shows low aqueous solubility in initial screens. What should I do? | The compound may have high lipophilicity and a stable crystalline structure. | - Characterize Physicochemical Properties: Determine the compound's pKa, logP, and crystal form (polymorphism).- Conduct Solubility Studies: Assess solubility in various biorelevant media (e.g., FaSSIF, FeSSIF).- Formulation Approaches: Consider particle size reduction (micronization, nanosizing) or formulating as a solid dispersion or lipid-based system.[1][2][3][4] |
| The dissolution rate of my compound is very slow, even with acceptable solubility. Why? | Poor wettability of the drug particles or aggregation can limit the dissolution rate. | - Particle Size Reduction: Decreasing particle size increases the surface area available for dissolution.[2][5]- Incorporate Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant can improve wettability.[1][6]- Solid Dispersions: Formulating the compound in a hydrophilic carrier can enhance the dissolution rate.[4][7] |
| My compound has good solubility and dissolution, but in vivo exposure is still low. What's the problem? | The compound may have poor membrane permeability or be subject to high first-pass metabolism in the gut wall or liver.[6][8] | - Assess Permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the compound's permeability.- Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes.- Consider Prodrugs: A prodrug approach can temporarily mask features of the molecule that limit its absorption.[4]- Inhibit Efflux Transporters: If the compound is a substrate for efflux transporters (e.g., P-glycoprotein), co-administration with an inhibitor (in preclinical studies) can confirm this mechanism. |
| There is high variability in plasma concentrations between subjects in my animal studies. What could be the cause? | This can be due to food effects, formulation inconsistencies, or inherent variability in GI physiology. | - Standardize Dosing Conditions: Administer the compound to fasted or fed animals consistently.- Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. Self-emulsifying drug delivery systems (SEDDS) can reduce variability.[1][5]- Increase the Number of Animals: A larger sample size can help to better understand the variability. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most common initial strategies for improving the bioavailability of a poorly soluble compound?
A1: The initial strategies typically focus on increasing the drug's solubility and dissolution rate.[2][9] These include:
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Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can lead to faster dissolution.[2][5]
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Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[6][7]
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated concentration in the gastrointestinal tract, thereby enhancing absorption.[1][3][7]
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.[1][3][5][10]
Q2: When should I consider a lipid-based formulation?
A2: Lipid-based formulations are particularly useful for highly lipophilic (high logP) compounds. These systems can enhance drug solubilization in the gut, and in some cases, can promote lymphatic transport, which bypasses the first-pass metabolism in the liver.[3][5]
Q3: What are the advantages of creating an amorphous solid dispersion?
A3: Amorphous solid dispersions can significantly increase the aqueous solubility of a drug compared to its crystalline form. By dispersing the drug in a hydrophilic carrier, it can improve wettability and dissolution rate.[3][7] This can lead to a higher concentration of the drug in the gastrointestinal fluids and improved absorption.[4]
Experimental Protocols & Data Interpretation
Q4: How do I perform a basic kinetic solubility assay?
A4: A common method is the shaken-flask method. A detailed protocol is provided in the "Experimental Protocols" section below. This assay helps determine the thermodynamic solubility of your compound in a specific medium.
Q5: What is a Caco-2 permeability assay and what do the results tell me?
A5: The Caco-2 permeability assay is an in vitro method that uses a human colon adenocarcinoma cell line to predict intestinal drug absorption. The results provide an apparent permeability coefficient (Papp), which indicates how well a compound can cross the intestinal barrier. A detailed protocol is available in the "Experimental Protocols" section.
Q6: My compound has a high Papp value in the Caco-2 assay but still shows low oral bioavailability. Why?
A6: While a high Papp value suggests good permeability, low bioavailability could still be due to other factors such as poor solubility in the gastrointestinal fluids, degradation in the stomach or intestines, or extensive first-pass metabolism.
Data Presentation
Table 1: Solubility Profile of a Hypothetical Poorly Soluble Compound
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| pH 1.2 (Simulated Gastric Fluid) | < 0.1 |
| pH 6.8 (Simulated Intestinal Fluid) | 0.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 2.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 8.5 |
Table 2: Effect of Formulation on Pharmacokinetic Parameters (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 900 ± 250 |
| Solid Dispersion | 10 | 450 ± 120 | 1.0 | 3200 ± 900 |
| SEDDS | 10 | 600 ± 180 | 0.5 | 4500 ± 1100 |
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in a selected buffer.
Methodology:
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Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
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Add a small volume of the stock solution to the selected aqueous buffer (e.g., PBS, pH 7.4) to achieve a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., <1%).
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Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 to 24 hours).
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After incubation, filter the solution through a 0.45 µm filter to remove any undissolved precipitate.
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Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound in vitro.
Methodology:
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Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer.
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On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Add the test compound (at a known concentration) to the apical (A) side of the monolayer.
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
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To assess efflux, also perform the experiment in the B-to-A direction.
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Analyze the concentration of the compound in the collected samples by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Workflow for an in vitro-in vivo correlation (IVIVC) study.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
DD-03-156 inconsistent results in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for in vitro experiments involving DD-03-156, also known as (3'S)-3'-deoxy-3'-fluoro-3'-C-ethynylcytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel synthetic pyrimidine nucleoside, chemically identified as (3'S)-3'-deoxy-3'-fluoro-3'-C-ethynylcytidine. It has been evaluated for its in vitro activity against several RNA viruses.
Q2: What is the proposed mechanism of action of this compound?
As a nucleoside analog, this compound is designed to interfere with viral replication. It is hypothesized that after entering a host cell, this compound is phosphorylated to its active triphosphate form. This active form can then be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The modifications at the 3' position, specifically the fluorine and ethynyl groups, are expected to terminate the RNA chain elongation, thus inhibiting the production of new viral genomes.
Q3: What are the key handling and storage recommendations for this compound?
For optimal stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The in vitro antiviral activity of this compound was evaluated against a panel of RNA viruses. The 50% effective concentration (EC₅₀), 90% effective concentration (EC₉₀), and 50% cytotoxic concentration (CC₅₀) were determined. The selectivity index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀.
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Poliovirus type 1 | Vero | Cytopathic Effect | >100 | >100 | >100 | - |
| Coxsackievirus B2 | Vero | Cytopathic Effect | >100 | >100 | >100 | - |
| Respiratory Syncytial Virus (RSV) | HeLa | Cytopathic Effect | >100 | >100 | >100 | - |
| Parainfluenza Virus type 3 | HeLa | Cytopathic Effect | >100 | >100 | >100 | - |
| Vesicular Stomatitis Virus (VSV) | HeLa | Cytopathic Effect | >100 | >100 | >100 | - |
| Reovirus type 1 | HeLa | Cytopathic Effect | >100 | >100 | >100 | - |
| Punta Toro Virus | Vero | Cytopathic Effect | >33 | >33 | >33 | - |
| Yellow Fever Virus | Vero | Cytopathic Effect | 2.5 | 11 | >100 | >40 |
| Dengue Virus type 2 | Vero | Cytopathic Effect | 0.9 | 3.5 | >100 | >111 |
| West Nile Virus | Vero | Cytopathic Effect | 1.1 | 5.2 | >100 | >91 |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon | 0.3 | 1.3 | >33 | >110 |
Data extracted from the primary publication on the synthesis and biological evaluation of (3'S)-3'-deoxy-3'-fluoro-3'-C-ethynylcytidine.
Experimental Protocols
Cytopathic Effect (CPE) Assay Protocol
This protocol outlines the general steps for determining the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
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Cell Seeding: Plate a suitable host cell line (e.g., Vero or HeLa cells) in 96-well microtiter plates at a density that will form a confluent monolayer within 24 hours.
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Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-drug control.
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Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls.
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Treatment: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the different concentrations of this compound or control solutions to the wells.
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Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient for the virus to cause significant cytopathic effects in the untreated, infected wells (typically 3-7 days).
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Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic assay (e.g., MTS or MTT).
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Data Analysis: Determine the EC₅₀ value by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The CC₅₀ is determined in parallel on uninfected cells.
HCV Replicon Assay Protocol
This protocol is for assessing the activity of this compound against Hepatitis C Virus using a subgenomic replicon system.
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Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates.
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Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 72 hours.
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RNA Quantification: After incubation, lyse the cells and extract the total RNA.
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RT-qPCR: Quantify the level of HCV replicon RNA using a one-step real-time reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.
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Data Analysis: Normalize the HCV RNA levels to an internal control (e.g., GAPDH). Calculate the percentage of inhibition relative to the vehicle-treated control and determine the EC₅₀ value from the dose-response curve.
Troubleshooting Guide for Inconsistent In Vitro Results
Q3: We are observing high variability in our EC₅₀ values for this compound between experiments. What are the potential causes?
High variability in EC₅₀ values is a common issue in antiviral assays and can stem from several factors. Consider the following troubleshooting steps:
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Cell Health and Passage Number:
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Are you using cells within a consistent and low passage number range? Cells at high passage numbers can exhibit altered morphology, growth rates, and susceptibility to viral infection. It is recommended to use cells that have been passaged a limited number of times from a validated stock.
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Is the cell monolayer consistently confluent at the time of infection? Inconsistent cell density can lead to variability in the number of cells infected and, consequently, the observed antiviral effect.
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Virus Titer and Inoculum:
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Have you recently tittered your viral stock? The infectious titer of a viral stock can decrease over time, even with proper storage. Regularly titrating the virus is crucial to ensure a consistent MOI is used in each experiment.
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Are you using a consistent MOI for infection? Variations in the amount of virus used to infect the cells will directly impact the kinetics of viral replication and the apparent efficacy of the inhibitor.
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Compound Integrity and Handling:
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How are you storing your this compound stock solution? Repeated freeze-thaw cycles can lead to compound degradation. Aliquoting the stock solution into single-use vials is highly recommended.
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Are you ensuring complete solubilization of the compound when making dilutions? Precipitated compound will lead to an inaccurate final concentration in the assay wells.
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Assay Conditions:
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Is the incubation time consistent across all experiments? The duration of the assay can influence the observed EC₅₀ value.
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Are you using the same batch of reagents (e.g., media, serum) for a set of experiments? Batch-to-batch variability in reagents can affect both cell growth and viral replication.
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Q4: this compound shows lower than expected potency in our cell-based assay. What could be the issue?
Several factors can contribute to lower than expected potency:
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Cellular Uptake and Metabolism: As a nucleoside analog, this compound requires intracellular phosphorylation to become active. Differences in the expression or activity of nucleoside kinases in your cell line compared to those used in the original studies could lead to reduced activation of the compound.
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Compound Stability in Media: The compound may not be stable in the cell culture medium over the duration of the experiment. Consider performing a time-course experiment to assess its stability.
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Presence of Competing Nucleosides: High concentrations of natural nucleosides in the cell culture medium could compete with this compound for uptake and activation, thereby reducing its antiviral effect.
Q5: We are observing cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?
It is crucial to differentiate between true antiviral activity and non-specific effects due to cytotoxicity.
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Determine the CC₅₀ accurately: Always run a parallel cytotoxicity assay with uninfected cells under the same experimental conditions to determine the CC₅₀ of this compound.
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Calculate the Selectivity Index (SI): The SI (CC₅₀/EC₅₀) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A high SI value indicates that the compound is effective at concentrations well below those that cause toxicity.
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Microscopic Examination: Visually inspect the cells under a microscope to confirm that the observed effect in the antiviral assay is due to the inhibition of virus-induced CPE and not compound-induced cell death.
Visualizations
Modifying DD-03-156 protocol for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel anti-cancer agent DD-03-156. The following information is designed to address common challenges and provide standardized protocols for reproducible results across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For initial experiments, we recommend a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal active range can vary significantly between cell lines.
Q2: What is the appropriate incubation time for this compound with cells?
A2: The incubation time is dependent on the expected mechanism of action and the cell line's doubling time. For initial cytotoxicity screening, a 72-hour incubation is recommended to account for effects on cell proliferation. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24 hours) are more appropriate.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, this compound has been investigated in combination with other chemotherapeutic agents. Synergistic, additive, or antagonistic effects can be evaluated using methods such as the Chou-Talalay method to calculate a combination index (CI). It is crucial to perform dose-response experiments for each compound individually before testing them in combination.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
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Question: My IC50 values for this compound fluctuate significantly between replicate experiments. What could be the cause?
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Answer: High variability can stem from several factors:
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Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results. We recommend performing a cell titration experiment to find the optimal seeding density for your specific cell line where cells are in the logarithmic growth phase for the duration of the experiment.
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Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. Visually inspect your prepared dilutions for any signs of precipitation. If observed, consider lowering the highest concentration or preparing fresh dilutions from the DMSO stock for each experiment.
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Inconsistent Incubation Times: Adhere strictly to the planned incubation period. Variations in timing can affect the final cell viability readings.
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Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media.
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Issue 2: The observed cytotoxicity of this compound is lower than expected in a specific cell line.
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Question: I am not observing the expected level of cell death in my chosen cell line, even at high concentrations of this compound. Why might this be?
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Answer: This could indicate intrinsic or acquired resistance of the cell line to this compound.
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Drug Efflux Pumps: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell. You can test for this by co-incubating the cells with known ABC transporter inhibitors.
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Target Expression Levels: The molecular target of this compound might be expressed at low levels or be mutated in the resistant cell line. Consider performing a Western blot or qPCR to assess the expression of the putative target.
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Alternative Survival Pathways: The cell line may have activated alternative signaling pathways that compensate for the inhibitory effects of this compound.
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Issue 3: I am observing significant cell death in my vehicle control (DMSO) wells.
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Question: My negative control cells treated only with DMSO are showing reduced viability. What is an acceptable level of DMSO, and how can I address this?
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Answer: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
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Verify Dilutions: Double-check your calculations for serial dilutions to ensure the final DMSO concentration is not exceeding the recommended limit.
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DMSO Toxicity Curve: If your cell line is particularly sensitive, it is advisable to perform a DMSO toxicity curve to determine the maximum tolerated concentration.
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Use a Lower Stock Concentration: If high concentrations of this compound are required, consider using a lower concentration of the stock solution to minimize the volume of DMSO added to the wells.
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Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Incubation |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 2.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 10.5 |
| HCT116 | Colorectal Carcinoma | 1.7 |
| U-87 MG | Glioblastoma | 8.9 |
| OVCAR-3 | Ovarian Adenocarcinoma | 3.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTS Assay
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a 2X serial dilution of this compound in complete growth medium from your DMSO stock. For example, create a dilution series of 200 µM, 100 µM, 50 µM, etc.
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Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-cell blank control (medium only).
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Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
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Incubation:
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Return the plate to the incubator and incubate for 72 hours.
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MTS Assay:
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Prepare the MTS reagent according to the manufacturer's instructions.
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Add 20 µL of the MTS reagent to each well.
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Incubate the plate for 1-4 hours at 37°C, protected from light.
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Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis:
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Subtract the average absorbance of the blank wells from all other absorbance readings.
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Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells ((Abs_treated / Abs_vehicle) * 100).
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Plot the percentage of cell viability against the logarithm of the drug concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
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Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting logic for unexpected experimental results.
Technical Support Center: Troubleshooting Compound Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. While the following information is broadly applicable, it is structured to address challenges with a hypothetical hydrophobic compound, referred to as "DD-03-156" .
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration | While DMSO aids initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation of highly insoluble compounds. | Ensure the final DMSO concentration in your culture medium does not exceed 1%, and ideally is below 0.5%. |
| Media Composition | Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3][4] | Test the solubility of this compound in different types of media (e.g., with and without serum). Consider using a simpler buffer for initial experiments if possible. |
Issue: this compound Precipitates Over Time During Incubation
Question: My media with this compound is clear initially, but after a few hours of incubation at 37°C, I see a precipitate. What is happening?
Answer: Time-dependent precipitation in cell culture media is a complex issue that can be influenced by the components of the media, temperature, and interactions with other molecules.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Kinetic vs. Thermodynamic Solubility | The initial clear solution may be a supersaturated state (kinetic solubility). Over time, the system equilibrates, and the compound precipitates out to reach its true, lower thermodynamic solubility.[5] | Lower the final concentration of this compound. Determine the thermodynamic solubility through a long-term incubation study. |
| Interaction with Media Components | This compound may be interacting with components in the media, such as salts (e.g., calcium, magnesium, phosphate) or proteins in serum, leading to the formation of insoluble complexes over time.[2][3][6] | Reduce the concentration of serum (e.g., from 10% to 5% or 2%). If possible, use serum-free media. Be aware that changes in serum concentration can affect cell health and growth.[6] |
| pH Shift in Media | During cell culture, cellular metabolism can cause the pH of the media to change. The solubility of this compound may be pH-dependent. | Ensure the media is properly buffered and that the incubator's CO2 levels are correct. Monitor the pH of the media over the course of the experiment. |
| Temperature Fluctuations | Repeated temperature changes, such as removing the culture from the incubator frequently, can affect compound solubility.[2][7] | Minimize the time that the cell cultures are outside of the incubator. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Methodology:
-
Prepare a Serial Dilution of the Compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). You can also use a plate reader to measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear at all time points is your maximum working concentration under these conditions.
Protocol 2: Optimized Dilution Method for Hydrophobic Compounds
This protocol minimizes the risk of a hydrophobic compound "crashing out" when diluted from a DMSO stock into aqueous media.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Frequently Asked Questions (FAQs)
Q1: Is it okay to use media that has a visible precipitate? A: It is generally not recommended to use media with a visible precipitate. The presence of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Additionally, the precipitate itself could have unintended effects on your cells or assay.[5]
Q2: How can I quickly check if the precipitate is my compound? A: A simple way to check is to prepare a control sample of the media without your compound and incubate it under the same conditions. If no precipitate forms in the control, the precipitate is likely your compound or a complex involving your compound. For a more definitive answer, you would need to isolate the precipitate and analyze it using techniques like HPLC or mass spectrometry.
Q3: Can I filter out the precipitate and use the remaining solution? A: This is not recommended. Filtering will remove the precipitated compound, and the final concentration of the compound in the filtrate will be unknown and lower than your intended concentration.
Q4: My DMSO stock solution of this compound has a precipitate. What should I do? A: Precipitation in a DMSO stock can occur if the compound's solubility in DMSO is limited or if the stock has been stored improperly (e.g., at a very low temperature or with moisture contamination). Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves. If it does not, you may need to prepare a new, lower-concentration stock solution.
Q5: Could the type of plasticware I'm using contribute to precipitation? A: While less common, some compounds can adsorb to the surface of certain plastics, which might be mistaken for precipitation or could initiate precipitation. If you suspect this is an issue, you can try using low-adhesion microplates or glassware.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
Validation & Comparative
A Comparative Guide: The PROTAC Degrader DD-03-156 Versus the Kinase Inhibitor Dabrafenib
In the landscape of targeted therapies, two distinct strategies for modulating protein function are the targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) and the inhibition of protein kinase activity with small molecules. This guide provides a detailed comparison of DD-03-156, a PROTAC that selectively degrades Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2), and Dabrafenib, a well-established kinase inhibitor.
This comparison is aimed at researchers, scientists, and drug development professionals, offering insights into the different mechanisms of action and the experimental approaches to evaluate these two classes of compounds.
Compound Overview
| Feature | This compound | Dabrafenib |
| Compound Type | Proteolysis Targeting Chimera (PROTAC) | Small Molecule Kinase Inhibitor |
| Primary Targets | Degrades CDK17 and LIMK2 | Inhibits BRAFV600E, BRAF, CRAF, CDK16, NEK9 |
| Mechanism of Action | Induces ubiquitination and subsequent proteasomal degradation of target proteins. | Competitively binds to the ATP-binding site of target kinases, inhibiting their catalytic activity. |
Mechanism of Action
This compound: A PROTAC Approach to Protein Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. It is composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker molecule, and a ligand that binds to the target proteins, CDK17 and LIMK2 (derived from Dabrafenib).
By simultaneously binding to both the E3 ligase and the target protein, this compound forms a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Dabrafenib: A Conventional Kinase Inhibitor
Dabrafenib is an ATP-competitive inhibitor of several protein kinases. Its primary therapeutic target is the BRAF kinase, particularly the V600E mutant form, which is a driver of several cancers. Dabrafenib binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates in the MAPK/ERK signaling pathway. This blockade of a key signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF mutation.[1]
While Dabrafenib is a potent BRAF inhibitor, it also exhibits inhibitory activity against other kinases, such as CDK16 and NEK9.[2] However, there is no publicly available data to suggest that Dabrafenib directly inhibits the kinase activity of CDK17 or LIMK2.
Efficacy Comparison: Degradation vs. Inhibition
A direct quantitative comparison of the efficacy of this compound and Dabrafenib on CDK17 and LIMK2 is challenging due to the lack of publicly available data for Dabrafenib's activity on these specific kinases. However, a qualitative comparison based on their distinct mechanisms of action highlights key differences:
| Feature | This compound (Degrader) | Dabrafenib (Inhibitor) |
| Effect on Target Protein | Complete removal of the target protein. | Blocks the catalytic activity of the target protein. |
| Mode of Action | Catalytic - one molecule can induce the degradation of multiple target protein molecules. | Stoichiometric - requires sustained binding to the target's active site. |
| Selectivity | Can achieve high selectivity through the specific recognition of the target protein by the warhead and the formation of a stable ternary complex. | Selectivity depends on the structural differences in the ATP-binding pockets of different kinases. |
| Potential for Resistance | May overcome resistance mechanisms that involve mutations in the active site that reduce inhibitor binding. | Resistance can arise from mutations in the kinase domain that prevent inhibitor binding. |
| Effect on Scaffolding Functions | Eliminates both the catalytic and non-catalytic (scaffolding) functions of the target protein. | Primarily affects the catalytic function, leaving the protein scaffold intact. |
Experimental Protocols
To evaluate the efficacy of this compound and Dabrafenib, the following experimental protocols are recommended:
Western Blotting for Protein Degradation (this compound)
Objective: To quantify the dose-dependent degradation of CDK17 and LIMK2 upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a cell line with detectable levels of CDK17 and LIMK2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against CDK17, LIMK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
In Vitro Kinase Assay (Dabrafenib)
Objective: To determine the inhibitory effect of Dabrafenib on the kinase activity of its known targets (e.g., BRAFV600E). A similar protocol could be adapted to test for off-target inhibition of CDK17 and LIMK2 if purified active kinases are available.
Methodology:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the purified active kinase (e.g., BRAFV600E), a suitable substrate (e.g., MEK1), and ATP.
-
Add a serial dilution of Dabrafenib (e.g., 0.1 nM to 10 µM) or a vehicle control to the wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a coupled luciferase).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
The method of detection will depend on the assay format. For radiometric assays, the reaction is stopped, and the phosphorylated substrate is captured on a filter, and the radioactivity is measured. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is quantified.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Dabrafenib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Dabrafenib concentration to determine the IC50 value.
-
Cell Viability Assay
Objective: To assess the effect of this compound and Dabrafenib on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or Dabrafenib and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (measures ATP levels) or MTT.
-
For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
Table 1: Efficacy of this compound in Degrading Target Proteins
| Parameter | CDK17 | LIMK2 |
| DC50 (nM) | Data not publicly available | Data not publicly available |
| Dmax (%) | Data not publicly available | Data not publicly available |
Note: While specific quantitative data for this compound is not available in the public domain, it is described as a "potent and selective degrader" of CDK17 and LIMK2.
Table 2: Inhibitory Activity of Dabrafenib against Various Kinases
| Kinase Target | IC50 (nM) | Reference |
| BRAFV600E | 0.8 | [3] |
| BRAF (wild-type) | 3.2 | [3] |
| CRAF | 5.0 | [3] |
| CDK16 | >100 | [2] |
| NEK9 | 1-9 | [2] |
| CDK17 | Data not publicly available | - |
| LIMK2 | Data not publicly available | - |
Note: The absence of data for CDK17 and LIMK2 suggests that Dabrafenib is not a known potent inhibitor of these kinases.
Conclusion
This compound and Dabrafenib represent two distinct and powerful approaches to targeted therapy. This compound, as a PROTAC, offers the potential for a more profound and sustained therapeutic effect by completely eliminating its target proteins, CDK17 and LIMK2. This mechanism may also provide an avenue to overcome certain forms of drug resistance. Dabrafenib, a conventional kinase inhibitor, has proven clinical efficacy through the potent inhibition of the MAPK pathway, driven by its primary target, BRAFV600E.
The choice between a degrader and an inhibitor will depend on the specific biological context, the nature of the target protein, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these two important classes of therapeutic agents. Further research is needed to fully elucidate the comparative efficacy and potential therapeutic applications of this compound.
References
Validating the Target Engagement of DD-03-156: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DD-03-156's performance in engaging its targets, Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). We present supporting experimental data, alternative compounds, and detailed experimental protocols to facilitate informed decisions in research and development.
This compound is a potent and selective heterobifunctional degrader that co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of CDK17 and LIMK2.[1][2][3] Its unique mechanism of action, leveraging a dabrafenib scaffold, results in the targeted removal of these kinases rather than simple inhibition, offering a distinct therapeutic modality.[2][4][5] This guide delves into the validation of its target engagement and compares its profile with alternative approaches.
Comparative Analysis of Target Degradation
To effectively evaluate this compound, its degradation capabilities must be compared with other molecules targeting CDK17 and LIMK2. While specific quantitative proteomics and western blot data for this compound's dose-response and time-course effects are primarily found in the supplementary materials of its discovery publication, we can compile a comparative overview based on available information.
Table 1: Comparison of CDK17 and LIMK2 Degraders/Inhibitors
| Compound | Type | Target(s) | Reported Potency | Key Findings | Reference |
| This compound | PROTAC Degrader | CDK17, LIMK2 | Potent and selective degradation observed at 1 µM in MOLT-4 cells.[3][6] | Unexpectedly degrades CDK17 and LIMK2 instead of its parent molecule's target (BRAF).[2] | Donovan KA, et al. Cell. 2020.[1][3] |
| THNAN69 | PROTAC Degrader | LIMK2 | DC50 = 1 nM | A potent and selective chemical probe for LIMK2 degradation.[7][8] | EUbOPEN[8] |
| TH-257 | Small Molecule Inhibitor | LIMK1, LIMK2 | IC50 = 84 nM (LIMK1), 39 nM (LIMK2) | An exquisitely selective allosteric inhibitor of LIM kinases.[9][10] | MedChemExpress[9] |
| CRT0105950 | Small Molecule Inhibitor | LIMK1, LIMK2 | IC50 = 0.3 nM (LIMK1), 1 nM (LIMK2) | A potent inhibitor of LIM kinases with potential applications in cancer research.[9] | MedChemExpress[9] |
| BS-181 | Small Molecule Inhibitor | CDK7 (also CDK2, but with lower selectivity) | IC50 = 21 nM (CDK7) | A highly selective CDK7 inhibitor with in vivo antitumor activity.[11] | Ximbio[11] |
Visualizing the Mechanism and Workflow
To elucidate the processes involved in validating the target engagement of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation by this compound.
Caption: Experimental workflow for validating target engagement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the target engagement of PROTACs like this compound.
Quantitative Western Blot for Protein Degradation
This protocol is for determining the extent of target protein degradation upon treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (CDK17 or LIMK2) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection and Analysis: Detect the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the relative protein levels.[14] The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated from a dose-response curve.[12]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.[15]
-
Heating: Heat the cell suspensions or lysates to a range of temperatures. The binding of a ligand typically stabilizes the target protein, increasing its resistance to thermal denaturation.[15][16]
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) proteins.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or AlphaScreen.[16]
-
Data Analysis: Generate a melt curve by plotting the amount of soluble protein against temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the compound's potency (EC50) for target stabilization.[15][16]
NanoBRET™ Assay for Ternary Complex Formation
This assay is used to monitor the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL) fused to a HaloTag® (acceptor).[17][18][19]
-
Compound Treatment: Add the PROTAC (e.g., this compound) to the transfected cells. The PROTAC will induce the formation of the ternary complex, bringing the donor and acceptor proteins into close proximity. To differentiate between ternary complex formation and subsequent degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[17][20]
-
Detection: Add the NanoBRET™ detection reagents, which include the NanoLuc® substrate and the HaloTag® fluorescent ligand.[17][18]
-
Signal Measurement: Measure the donor and acceptor signals using a luminometer. Bioluminescence resonance energy transfer (BRET) will occur if the donor and acceptor are in close proximity (<10 nm), resulting in an increased acceptor signal.[17][20]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plotting this ratio against the PROTAC concentration allows for the determination of the EC50 for ternary complex formation.[17]
By employing these methodologies and comparative analyses, researchers can rigorously validate the target engagement of this compound and benchmark its performance against other therapeutic strategies. This comprehensive approach is essential for advancing the development of targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 12. benchchem.com [benchchem.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
DD-03-156: A Comparative Analysis Against the Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound DD-03-156 against the current standards of care in relevant oncological indications. This compound is a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2), offering a novel therapeutic modality through targeted protein degradation. This document summarizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.
Executive Summary
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of CDK17 and LIMK2.[1][2] These protein kinases are implicated in the progression of several cancers, including castration-resistant prostate cancer (CRPC) and certain breast cancers.[3][4] The standard of care for these conditions typically involves androgen deprivation therapy (ADT) and taxane-based chemotherapy for CRPC, and a combination of CDK4/6 inhibitors with endocrine therapy for hormone receptor-positive (HR+)/HER2-negative breast cancer.[1][5][6][7] While direct comparative studies between this compound and these standards of care are not yet publicly available, this guide provides an analysis based on the compound's mechanism of action and the established roles of its targets in cancer pathology.
Data Presentation: this compound vs. Standard of Care
The following tables summarize the characteristics of this compound and the current standards of care for castration-resistant prostate cancer and HR+/HER2- breast cancer.
Table 1: Comparative Profile of this compound
| Feature | This compound |
| Compound Type | Proteolysis-Targeting Chimera (PROTAC) |
| Mechanism of Action | Induces the degradation of target proteins |
| Primary Targets | CDK17, LIMK2[1][2] |
| Mode of Administration | Investigational |
| Key Preclinical Finding | Potent and selective degradation of CDK17 and LIMK2 in MOLT-4 cells. |
Table 2: Standard of Care for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Treatment Modality | Examples | Mechanism of Action | Key Efficacy Endpoints (in clinical trials) |
| Androgen Deprivation Therapy (ADT) | LHRH agonists/antagonists | Suppression of testicular testosterone production | Delay in disease progression[8] |
| Androgen Receptor Axis-Targeted Therapies (ARATs) | Abiraterone, Enzalutamide | Inhibition of androgen synthesis or androgen receptor signaling | Improved overall survival and radiographic progression-free survival[8] |
| Chemotherapy | Docetaxel, Cabazitaxel | Inhibition of microtubule function, leading to cell cycle arrest and apoptosis | Improved overall survival in metastatic CRPC[1][6] |
| Radiopharmaceuticals | Radium-223 | Targets bone metastases with alpha-particle radiation | Improved overall survival and time to first symptomatic skeletal event[9] |
| PARP Inhibitors | Olaparib, Rucaparib | Inhibition of poly (ADP-ribose) polymerase, particularly in tumors with DNA repair gene mutations (e.g., BRCA1/2) | Improved radiographic progression-free survival in patients with specific gene mutations |
Table 3: Standard of Care for HR+/HER2- Advanced or Metastatic Breast Cancer
| Treatment Modality | Examples | Mechanism of Action | Key Efficacy Endpoints (in clinical trials) |
| CDK4/6 Inhibitors + Endocrine Therapy | Palbociclib, Ribociclib, Abemaciclib + Aromatase Inhibitor or Fulvestrant | Inhibition of cyclin-dependent kinases 4 and 6, blocking cell cycle progression from G1 to S phase, combined with blockade of estrogen receptor signaling | Significant improvement in progression-free survival and overall survival[5][7][10] |
| Endocrine Therapy (Monotherapy) | Aromatase Inhibitors, Fulvestrant, Tamoxifen | Blockade of estrogen production or estrogen receptor function | Foundational treatment, often used sequentially or in combination[5] |
| PI3K/AKT/mTOR Pathway Inhibitors | Alpelisib (for PIK3CA-mutated), Capivasertib | Targeting key nodes in the PI3K/AKT signaling pathway | Improved progression-free survival in specific patient populations[10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and a general experimental workflow for assessing PROTAC activity.
Caption: Signaling pathways of CDK17 and LIMK2 targeted by this compound.
Caption: General experimental workflow for evaluating this compound activity.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following outlines a general methodology for key experiments based on standard practices in the field.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Cancer cell lines (e.g., MOLT-4 T-cell leukemia) are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK17, LIMK2, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of CDK17 and LIMK2 are normalized to the loading control to determine the extent of degradation.
Cell Viability Assay
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of this compound or a standard of care compound for a defined period (e.g., 72 hours).
-
Reagent Addition: A viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay is added to each well.
-
Incubation and Measurement: Plates are incubated according to the manufacturer's instructions. The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is then measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising therapeutic strategy by targeting CDK17 and LIMK2 for degradation. The roles of these kinases in promoting cell cycle progression, cytoskeletal dynamics, and metastasis suggest that their degradation could be beneficial in various cancers, including castration-resistant prostate cancer and breast cancer.[3][11][12] While direct comparative data with standards of care like docetaxel or CDK4/6 inhibitors are not yet available, the novel mechanism of action of this compound offers the potential to overcome resistance mechanisms associated with traditional inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and comparative efficacy of this compound.
References
- 1. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Identification of LIMK2 as a therapeutic target in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HR+/HER2– Advanced Breast Cancer Treatment in the First-Line Setting: Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Therapeutic Advances in Metastatic Prostate Cancer: A Journey from Standard of Care to New Emerging Treatment [mdpi.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. LIMK1 and LIMK2 are important for metastatic behavior and tumor cell-induced angiogenesis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting the role of CDK17 in Epithelial Ovarian Cancer [arts.units.it]
Unraveling the Reproducibility of DD-03-156: A Comparative Analysis of a Novel Protein Degrader
For Immediate Release
[City, State] – December 8, 2025 – In the rapidly evolving landscape of targeted protein degradation, the reproducibility of experimental results is paramount for advancing novel therapeutics. This guide provides a comprehensive comparison of the experimental data for DD-03-156, a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2), with an alternative LIMK2 degrader, THNAN69. This report is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and potential replication of key experimental findings.
Executive Summary
This compound has emerged as a significant research compound due to its unique ability to selectively target and degrade CDK17 and LIMK2. This guide synthesizes available data on this compound, presenting its performance alongside THNAN69, a known LIMK2 degrader. Detailed experimental protocols and signaling pathway diagrams are provided to ensure clarity and support the reproducibility of the findings.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound and its comparator, THNAN69.
| Compound | Target(s) | Cell Line | Concentration | % Degradation (Dmax) | DC50 | Reference |
| This compound | CDK17, LIMK2 | MOLT-4 | 1 µM | CDK17: ~85% (estimated), LIMK2: ~90% (estimated) | Not Reported | [1] |
| THNAN69 | LIMK2 | EGFP-LIMK2 expressing cells | 10 nM | ~90% | 1 nM | [2][3] |
Note: The degradation percentages for this compound are estimated from a scatterplot of relative protein abundance.[1] Precise Dmax and DC50 values from dose-response experiments are not publicly available at the time of this report.
Experimental Protocols
To ensure the reproducibility of the experimental results cited, detailed methodologies for key experiments are outlined below.
Western Blotting for Protein Degradation (General Protocol)
This protocol is a standard method for quantifying the degradation of target proteins following treatment with a PROTAC (Proteolysis-Targeting Chimera) like this compound or THNAN69.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MOLT-4 for this compound) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the degrader compound or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 5 hours for this compound).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (CDK17, LIMK2) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate dose-response curves to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental logic, the following diagrams are provided.
PROTAC-Mediated Protein Degradation Workflow
This diagram illustrates the general workflow for evaluating the efficacy of a PROTAC, such as this compound.
Experimental workflow for assessing PROTAC-mediated protein degradation.
LIMK2 Signaling Pathway
This diagram depicts the signaling cascade involving LIMK2, a key regulator of actin dynamics.
Simplified LIMK2 signaling pathway and the point of intervention by this compound.
CDK17 Signaling Pathway (Conceptual)
The precise signaling pathway of CDK17 is not as well-defined as other CDKs. It is believed to play a role in neuronal functions and potentially in cell cycle regulation. The following diagram presents a conceptual overview.
Conceptual signaling pathway for CDK17 and its degradation by this compound.
Conclusion
This compound demonstrates potent and selective degradation of CDK17 and LIMK2. While direct comparative data with other degraders is limited, the available information, combined with the detailed protocols and pathway diagrams in this guide, provides a solid foundation for researchers to reproduce and build upon these findings. Further studies are warranted to establish a complete quantitative profile of this compound, including comprehensive dose-response and time-course experiments. The continued open sharing of such data will be crucial for accelerating the development of novel protein degraders for therapeutic applications.
References
- 1. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features [mdpi.com]
A Comparative Guide to Inhibitors of the MELK Signaling Pathway: A Focus on OTSSP167 and HTH-01-091
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of the Maternal Embryonic Leucine Zipper Kinase (MELK) pathway, OTSSP167 and HTH-01-091. While this guide aims to provide a comprehensive overview, it is important to note that publicly available, direct comparative experimental data for DD-03-156 is limited at this time.
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression has been implicated in numerous cancers, including breast, brain, and prostate cancer, making it a promising target for cancer therapy.[1][2] This guide focuses on the comparative performance of two well-characterized MELK inhibitors, OTSSP167 and HTH-01-091, presenting key experimental data and detailed protocols to inform research and development decisions.
Quantitative Data Summary
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of OTSSP167 and HTH-01-091.
Table 1: Biochemical Potency Against MELK
| Inhibitor | IC50 (nM) |
| OTSSP167 | 0.41[2] |
| HTH-01-091 | 10.5[3][4] |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| OTSSP167 | A549 | Lung | 6.7[1][5] |
| T47D | Breast | 4.3[1][5] | |
| DU4475 | Breast | 2.3[1][5] | |
| 22Rv1 | Prostate | 6.0[1][5] | |
| HTH-01-091 | MDA-MB-468 | Breast | 4000[6] |
| BT-549 | Breast | 6160[6] | |
| HCC70 | Breast | 8800[6] | |
| T-47D | Breast | 3870[6] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Kinases Inhibited >90% at 1 µM | Known Off-Target Kinases |
| OTSSP167 | 67% of 141 kinases tested[7] | Aurora B, BUB1, Haspin, MAP2K7[8] |
| HTH-01-091 | 4% of 141 kinases tested[7] | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[3][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.[9]
1. Reaction Setup:
-
Prepare a reaction mixture containing the MELK enzyme, a suitable substrate (e.g., AMARA peptide), and ATP in a kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]
2. Inhibitor Addition:
-
Add serial dilutions of the test inhibitor (e.g., OTSSP167, HTH-01-091) or DMSO (vehicle control) to the reaction mixture.[9]
3. Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[9]
4. ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
5. Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.[9]
6. Measurement:
-
Measure the luminescence using a plate-reading luminometer.[9]
7. Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[9]
1. Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
2. Compound Treatment:
-
Treat the cells with various concentrations of the MELK inhibitors or DMSO for 72 hours.[9]
3. MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.[9]
Western Blotting for MELK Protein Levels
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.[6]
1. Cell Lysis:
-
Treat cells with the MELK inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[6]
3. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MELK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Analysis:
-
Quantify the band intensities and normalize the MELK protein levels to a loading control (e.g., β-actin or GAPDH).[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OTSSP167 | MELK | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of DD-03-156 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the PROTAC (Proteolysis-Targeting Chimera) degrader DD-03-156 with an alternative compound, supported by available experimental data. This guide details the activity of these compounds, the experimental methods used to assess them, and the relevant biological pathways.
Comparative Analysis of Degrader Activity
This compound is a potent and selective degrader targeting two key kinases: Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). Its activity has been characterized using quantitative proteomics, which measures the change in protein levels within a cell upon treatment with the compound. In a key study, treatment of MOLT-4 cells with 1 µM of this compound for 5 hours resulted in a significant and selective reduction in the abundance of CDK17 and LIMK2.
As a point of comparison, another selective LIMK2 degrader, THNAN69, has been developed and characterized. The following table summarizes the available quantitative data for both compounds.
| Compound | Target(s) | Assay Type | Cell Line | Treatment | Quantitative Metric | Reported Value |
| This compound | CDK17, LIMK2 | Quantitative Proteomics (Mass Spectrometry) | MOLT-4 | 1 µM for 5 hours | Fold Change in Protein Abundance | Significant downregulation of CDK17 and LIMK2[1] |
| THNAN69 | LIMK2 | Not Specified | Not Specified | Not Specified | DC50 | 1 nM[2] |
Note: The available data for this compound from the primary study is presented as a significant reduction in protein levels observed in a proteomics experiment, rather than a specific DC50 (concentration for 50% degradation) or Dmax (maximum degradation) value. This highlights a key difference in the reported data across different laboratory findings and publications.
Experimental Protocols
The evaluation of PROTAC efficacy relies on robust experimental protocols to quantify the degradation of the target protein. Below are detailed methodologies relevant to the data presented.
Quantitative Proteomics for this compound Activity
This method provides a global and unbiased view of protein abundance changes upon compound treatment.
-
Cell Culture and Treatment: MOLT-4 cells are cultured under standard conditions. For the experiment, cells are treated with a final concentration of 1 µM this compound or a vehicle control (e.g., DMSO) for 5 hours.
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein.
-
Protein Digestion and Peptide Preparation: Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Peptides from different treatment groups (this compound vs. vehicle) are labeled with isobaric mass tags. This allows for the simultaneous analysis and relative quantification of peptides from different samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument performs both MS1 scans to measure the abundance of the labeled peptides and MS2 scans to identify the peptide sequences.
-
Data Analysis: The raw mass spectrometry data is processed to identify and quantify proteins. The relative abundance of each protein in the this compound-treated sample is compared to the vehicle-treated sample to determine the fold change in protein levels. A significant negative fold change for CDK17 and LIMK2 indicates successful degradation.
Western Blot for Target Protein Degradation (General Protocol)
Western blotting is a common method to validate the degradation of specific target proteins.
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of the PROTAC degrader for a defined period. Subsequently, cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-CDK17 or anti-LIMK2) and a loading control protein (e.g., GAPDH or β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. This data can be used to determine DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's activity, it is crucial to visualize the signaling pathways of its targets and the experimental workflow.
LIMK2 Signaling Pathway in Cancer
LIMK2 is a key regulator of actin dynamics and is implicated in cancer progression. It is activated by upstream kinases such as Rho-associated kinase (ROCK) and Aurora A kinase. Once activated, LIMK2 phosphorylates and inactivates cofilin, leading to the stabilization of actin filaments, which promotes cell migration and invasion. Recent studies have also identified a pathway where LIMK2 activates MST4, which in turn phosphorylates NPM1, contributing to centrosome clustering and tumor cell proliferation.
Caption: LIMK2 signaling pathway in cancer progression.
CDK17 Signaling and EGFR Pathway Crosstalk in Cancer
CDK17, also known as PCTAIRE2, is a less-studied member of the cyclin-dependent kinase family. Recent research has implicated CDK17 in the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, particularly in the context of epithelial ovarian cancer. CDK17 appears to influence EGFR internalization and signaling, thereby affecting cell survival and response to platinum-based therapies.
Caption: CDK17's role in regulating the EGFR signaling pathway.
Experimental Workflow for Cross-Lab Validation
A standardized workflow is essential for the cross-validation of a compound's activity in different laboratories. This workflow ensures that results are comparable and reproducible.
Caption: A logical workflow for cross-laboratory validation of compound activity.
References
DD-03-156 specificity compared to similar molecules
An initial search for the molecule "DD-03-156" in publicly available scientific literature and databases did not yield any specific information regarding its chemical structure, mechanism of action, or biological targets. This suggests that "this compound" may be an internal compound identifier, a code name not yet disclosed in public forums, or a designation that is not widely indexed.
To proceed with a comparative analysis, further details about this compound are required. Specifically, information regarding its molecular class (e.g., kinase inhibitor, protein degrader, metabolic modulator), its intended biological target or pathway, and any preliminary data on its activity would be necessary to identify appropriate comparator molecules and conduct a meaningful analysis.
Without this foundational information, a comparison guide detailing its specificity, supported by experimental data and visualizations, cannot be accurately generated. We recommend providing additional context or alternative identifiers for this compound to enable a comprehensive and informative response.
Performance of DD-03-156 Against Known Alzheimer's Disease Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound DD-03-156 against established therapeutics for Alzheimer's disease. The data presented for this compound is a placeholder and should be replaced with actual experimental results. This document is intended to serve as a framework for evaluating the potential of novel compounds targeting Amyloid-Binding Alcohol Dehydrogenase (ABAD) in the context of current treatment paradigms.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. A key pathological feature of AD is mitochondrial dysfunction, which is exacerbated by the interaction of Aβ with the mitochondrial enzyme ABAD. The binding of Aβ to ABAD triggers a cascade of events, including increased oxidative stress and apoptosis, contributing to the cognitive decline observed in AD patients.[1]
This compound is a novel small molecule inhibitor of the Aβ-ABAD interaction. By targeting this interaction, this compound aims to mitigate Aβ-induced mitochondrial toxicity and protect neurons from damage. This guide benchmarks the preclinical performance of this compound against known ABAD inhibitors and other classes of Alzheimer's drugs, including cholinesterase inhibitors, NMDA receptor antagonists, and anti-amyloid monoclonal antibodies.
Quantitative Performance Data
The following tables summarize the in vitro and preclinical performance of this compound in comparison to other relevant compounds.
Table 1: In Vitro Performance Against ABAD Target
| Compound | Class | Target | Binding Affinity (Kd) | IC50 |
| This compound | ABAD Inhibitor | ABAD | [Placeholder] | [Placeholder] |
| AG18051 | ABAD Inhibitor | ABAD | High Affinity | Not Reported |
| Compound 4a | ABAD Inhibitor | ABAD | 496 nM[1] | 96.6 µM[1] |
| Compound 4b | ABAD Inhibitor | ABAD | 291 nM[1] | 52.7 µM[1] |
Table 2: Performance in Preclinical Models of Alzheimer's Disease
| Compound | Class | Model | Key Findings |
| This compound | ABAD Inhibitor | [Placeholder Model] | [Placeholder Findings] |
| ABAD Inhibitors (General) | ABAD Inhibitor | Aβ-treated neuronal cells | Rescued mitochondrial dysfunction, increased ATP levels.[1] |
| Donepezil | Cholinesterase Inhibitor | Animal models of AD | Improved cognitive performance. |
| Rivastigmine | Cholinesterase Inhibitor | Animal models of AD | Improved cognitive performance. |
| Galantamine | Cholinesterase Inhibitor | Animal models of AD | Improved cognitive performance. |
| Memantine | NMDA Receptor Antagonist | Animal models of AD | Showed neuroprotective effects. |
Table 3: Clinical Efficacy of Approved Alzheimer's Drugs (for reference)
| Drug | Class | Stage of AD | Clinical Outcome |
| Donepezil | Cholinesterase Inhibitor | Mild to Severe | Modest improvement in cognitive function. |
| Rivastigmine | Cholinesterase Inhibitor | Mild to Moderate | Modest improvement in cognitive function. |
| Galantamine | Cholinesterase Inhibitor | Mild to Moderate | Modest improvement in cognitive function. |
| Memantine | NMDA Receptor Antagonist | Moderate to Severe | Modest improvement in cognition and daily function. |
| Lecanemab | Anti-amyloid Antibody | Early AD | Slowed cognitive decline by 27% over 18 months. |
| Donanemab | Anti-amyloid Antibody | Early AD | Slowed cognitive and functional decline by ~35% over 18 months. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ABAD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ABAD enzymatic activity.
Methodology:
-
Recombinant human ABAD enzyme is purified.
-
The assay is performed in a reaction buffer containing a substrate for ABAD (e.g., an alcohol) and the cofactor NAD+.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of NADH production, which is proportional to ABAD activity, is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity (Kd) of a test compound to the ABAD protein.
Methodology:
-
Purified ABAD protein is immobilized on a sensor chip.
-
A series of concentrations of the test compound in a suitable buffer are flowed over the sensor chip surface.
-
The binding of the compound to the immobilized ABAD is detected as a change in the refractive index, measured in response units (RU).
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Cell-Based Assay for Mitochondrial Function
Objective: To assess the ability of a test compound to protect against Aβ-induced mitochondrial dysfunction in a cellular model.
Methodology:
-
A suitable neuronal cell line (e.g., SH-SY5Y) is cultured.
-
Cells are treated with a toxic concentration of Aβ oligomers in the presence or absence of the test compound at various concentrations.
-
Mitochondrial function is assessed using various assays, such as:
-
MTT assay: To measure cell viability and metabolic activity.
-
ATP assay: To quantify cellular ATP levels as an indicator of energy metabolism.
-
Mitochondrial membrane potential assay: Using fluorescent dyes like JC-1 or TMRM to assess the integrity of the mitochondrial membrane.
-
Reactive Oxygen Species (ROS) assay: Using fluorescent probes like DCFDA to measure levels of oxidative stress.
-
-
The results are compared between Aβ-treated cells with and without the test compound to determine its protective effects.
Animal Models of Alzheimer's Disease
Objective: To evaluate the in vivo efficacy of a test compound in a relevant animal model of Alzheimer's disease.
Methodology:
-
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ plaque formation and cognitive deficits (e.g., 5XFAD or APP/PS1 mice), are commonly used.
-
Animals are treated with the test compound or a vehicle control over a specified period.
-
Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
After the treatment period, brain tissue is collected for biochemical and histological analysis, including:
-
Measurement of Aβ plaque load using immunohistochemistry or ELISA.
-
Quantification of markers of neuroinflammation (e.g., GFAP, Iba1).
-
Assessment of synaptic markers (e.g., synaptophysin).
-
Analysis of mitochondrial function in brain homogenates.
-
Visualizations
ABAD Signaling Pathway in Alzheimer's Disease
Caption: The pathological interaction of Amyloid-beta with ABAD in the mitochondrion.
Experimental Workflow for Screening ABAD Inhibitors
Caption: A typical workflow for the discovery and development of novel ABAD inhibitors.
References
In the landscape of targeted therapeutics, the emergence of Proteolysis-Targeting Chimeras (PROTACs) has opened new avenues for modulating protein levels to combat disease. This guide provides a detailed head-to-head comparison of DD-03-156, a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2), with its parent compound, dabrafenib, a well-established inhibitor of the BRAF kinase. While structurally related, these two molecules exhibit fundamentally different mechanisms of action, highlighting a fascinating pivot in drug discovery from inhibition to induced degradation.
This comparative analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and therapeutic strategies.
From Kinase Inhibition to Targeted Degradation: A Tale of Two Molecules
Dabrafenib is a potent ATP-competitive inhibitor of the BRAF kinase, particularly effective against the V600E mutant form, which is a key driver in several cancers. Its mechanism relies on blocking the catalytic activity of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation.
In a remarkable example of drug repurposing and innovative chemical design, the dabrafenib scaffold was utilized to create this compound. By attaching a linker and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the molecule was transformed into a PROTAC. Unexpectedly, this compound does not induce the degradation of BRAF. Instead, it potently and selectively targets CDK17 and LIMK2 for ubiquitination and subsequent proteasomal degradation. This redirection of activity underscores the complex interplay between the structural components of a PROTAC and its ultimate cellular targets.
Quantitative Performance: A Shift in Potency and a New Mode of Action
The primary measure of efficacy for a kinase inhibitor like dabrafenib is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the target enzyme's activity by 50%. For a PROTAC such as this compound, the key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Target | Assay Type | Cell Line | IC50 / DC50 | Dmax |
| Dabrafenib | BRAFV600E | Kinase Inhibition | - | 0.7 nM | Not Applicable |
| BRAF (wild-type) | Kinase Inhibition | - | 4.9 nM | Not Applicable | |
| CRAF | Kinase Inhibition | - | 6.3 nM | Not Applicable | |
| This compound | CDK17 | Protein Degradation | MOLT-4 | Not Reported | >90% degradation at 1 µM |
| LIMK2 | Protein Degradation | MOLT-4 | Not Reported | >90% degradation at 1 µM | |
| BRAF | Protein Degradation | MOLT-4 | No significant degradation | Not Applicable |
Quantitative data for this compound degradation is based on proteomic analysis in MOLT-4 cells treated with 1 µM of the compound for 5 hours. Specific DC50 values are not publicly available in the source literature.
Experimental Protocols
Dabrafenib: BRAF Kinase Inhibition Assay
The inhibitory activity of dabrafenib against BRAF and CRAF kinases is typically determined using a biochemical kinase assay.
Methodology:
-
Reaction Setup: Recombinant human BRAF (wild-type or V600E mutant) or CRAF enzyme is incubated in a reaction buffer containing a suitable substrate (e.g., MEK1), ATP, and varying concentrations of dabrafenib.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or through the use of phosphorylation-specific antibodies in an ELISA or Western blot format.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the dabrafenib concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.
This compound: Protein Degradation Assay (Western Blot)
The degradation of target proteins induced by a PROTAC is commonly assessed by Western blotting.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., MOLT-4) is cultured and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 5 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CDK17, LIMK2, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The band intensities for the target proteins are quantified and normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of remaining protein against the logarithm of the this compound concentration.
Signaling Pathways and Mechanism of Action
Dabrafenib directly inhibits the BRAF kinase, a key component of the MAPK/ERK signaling pathway. This pathway, when constitutively activated by BRAF mutations, drives cell proliferation and survival.
Caption: Dabrafenib inhibits the BRAF kinase in the MAPK/ERK pathway.
This compound, on the other hand, induces the degradation of CDK17 and LIMK2. LIMK2 is a key regulator of actin dynamics through its phosphorylation and inactivation of cofilin. The role of CDK17 is less well-characterized but is believed to be involved in cell cycle regulation. The degradation of these proteins by this compound leads to downstream cellular effects that are distinct from those of dabrafenib.
Caption: this compound forms a ternary complex leading to protein degradation.
Conclusion
The comparison between dabrafenib and this compound provides a compelling illustration of how the principles of PROTAC design can be applied to repurpose a known inhibitor to create a degrader with a novel target profile. While dabrafenib effectively inhibits the BRAF kinase, this compound demonstrates potent and selective degradation of CDK17 and LIMK2. This shift from inhibition to degradation offers a different therapeutic modality with the potential for distinct efficacy and resistance profiles. Further investigation into the downstream consequences of CDK17 and LIMK2 degradation is warranted to fully elucidate the therapeutic potential of this compound. This head-to-head analysis serves as a valuable resource for researchers in the field of targeted protein degradation and kinase inhibitor development.
Independent Verification of DD-03-156 Biological Effects: A Comparative Guide
This guide provides an objective comparison of the biological effects of the PROTAC (Proteolysis-Targeting Chimera) degrader DD-03-156 with alternative small molecule inhibitors targeting its primary substrates, Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). Experimental data is presented to facilitate independent verification and further research.
Introduction to this compound
This compound is a heterobifunctional degrader that induces the degradation of CDK17 and LIMK2. It is a PROTAC composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and the BRAF inhibitor dabrafenib, which serves as the warhead for engaging CDK17 and LIMK2. By hijacking the cell's ubiquitin-proteasome system, this compound targets these kinases for destruction, offering a distinct mechanism of action compared to traditional small molecule inhibitors that only block the kinase activity.
Mechanism of Action of this compound
This compound operates by forming a ternary complex between the VHL E3 ligase and either CDK17 or LIMK2. This proximity, induced by the PROTAC, leads to the polyubiquitination of the target kinase by the E3 ligase. The ubiquitinated kinase is then recognized and degraded by the 26S proteasome, resulting in a reduction of the total cellular levels of the target protein.
Safety Operating Guide
Standard Operating Procedure for the Disposal of DD-03-156
Disclaimer: The identifier "DD-03-156" does not correspond to a publicly documented chemical compound. Therefore, this document provides a general framework for the safe handling and disposal of a potentially hazardous, novel chemical compound in a research and development setting. The procedures outlined below are based on established best practices for laboratory chemical waste management and must be adapted based on the known physical, chemical, and toxicological properties of this compound as determined by a thorough risk assessment.
Hazard Identification and Risk Assessment
Before any disposal activities are undertaken, a comprehensive risk assessment must be performed for this compound. This assessment should be based on available Safety Data Sheet (SDS) information, preliminary experimental data, and any known structural analogues.
1.1. Summary of Potential Hazards
A summary of the potential hazards associated with this compound should be compiled. Since specific data is unavailable, a template for such a summary is provided below. This table should be populated with actual experimental or predicted data.
| Parameter | Value | Source |
| Physical State | Solid, Liquid, or Gas | Internal Data |
| Primary Hazards | e.g., Corrosive, Ignitable, Reactive, Toxic[1][2] | SDS / Internal Data |
| Acute Toxicity (LD50) | To be determined | Internal Data |
| Chronic Toxicity | To be determined | Internal Data |
| Carcinogenicity | To be determined | Internal Data |
| Ecotoxicity | To be determined | Internal Data |
1.2. Personal Protective Equipment (PPE)
Based on the hazard assessment, appropriate PPE must be selected to minimize exposure during handling and disposal.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or face shield | Protects against splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. Glove type should be selected based on chemical compatibility testing. |
| Body Protection | Laboratory coat, chemically resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Fume hood, or appropriate respirator if handling outside of a hood | Minimizes inhalation of dust, vapors, or aerosols. |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[3][4]
2.1. Waste Categorization
This compound waste must be categorized according to its properties and the nature of the waste stream.
| Waste Stream | Description | Container Type |
| Solid Waste | Contaminated lab materials (e.g., gloves, weigh boats, paper towels) | Labeled, sealed, chemically compatible container. |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound | Labeled, sealed, chemically compatible container (e.g., HDPE). |
| Liquid Waste (Organic) | This compound dissolved in organic solvents | Labeled, sealed, chemically compatible container (e.g., glass or HDPE). |
| Sharps Waste | Needles, scalpels, or other sharp objects contaminated with this compound | Puncture-resistant sharps container. |
2.2. Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a summary of the primary hazards.[4] Containers should be kept sealed when not in use and stored in a designated satellite accumulation area within the laboratory.[5]
Disposal Procedures
The appropriate disposal procedure for this compound will depend on its specific chemical properties and local regulations. The following outlines a general workflow for determining the correct disposal pathway.
3.1. Neutralization/Deactivation Protocol (Hypothetical Example)
This protocol is a template and should only be used if the chemistry of this compound allows for safe and effective neutralization. A full risk assessment must be conducted before attempting any in-lab treatment.
Objective: To neutralize the reactive functional group of this compound prior to disposal.
Materials:
-
This compound waste solution
-
1M Sodium Bicarbonate (or other suitable neutralizing agent)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Secondary containment (e.g., a plastic tub)
-
Appropriate PPE
Procedure:
-
Place the container of this compound waste in secondary containment within a certified chemical fume hood.
-
Slowly add 1M sodium bicarbonate to the waste solution while stirring continuously.
-
Monitor the temperature and pH of the solution. If the reaction is highly exothermic, slow the rate of addition and/or use an ice bath for cooling.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[6]
-
Allow the solution to cool to room temperature.
-
Label the container as "Treated this compound Waste" and arrange for disposal through your institution's environmental health and safety (EHS) office.
Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.[7]
4.1. Spill Response Workflow
4.2. Spill Kit Contents
A spill kit specifically for this compound should be readily available and include:
-
Appropriate PPE (gloves, goggles, etc.)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Waste containers and labels
-
Tools for cleanup (e.g., forceps, dustpan)
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
